Nartograstim
Description
Properties
CAS No. |
134088-74-7 |
|---|---|
Molecular Formula |
C7H8N2O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Nartograstim on Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim, a potent recombinant human granulocyte colony-stimulating factor (G-CSF), plays a pivotal role in hematopoietic stem cell (HSC) mobilization and neutrophil recovery. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on hematopoietic stem cells. By binding to the G-CSF receptor, this compound initiates a cascade of intracellular signaling events that govern the proliferation, differentiation, survival, and mobilization of HSCs and their progeny. This document details these signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these mechanisms.
This compound and the G-CSF Receptor Interaction
This compound, an analog of the naturally occurring G-CSF, initiates its biological effects by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic cells.[1][2] This interaction is the critical first step that triggers a series of intracellular events. The G-CSF receptor, a member of the cytokine receptor superfamily, undergoes dimerization upon ligand binding, which in turn activates associated Janus kinases (JAKs).[2]
Intracellular Signaling Pathways Activated by this compound
The binding of this compound to the G-CSF receptor activates three primary signaling pathways that are crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade activated by this compound. Upon G-CSF receptor dimerization, associated JAK proteins (primarily JAK1 and JAK2) are brought into close proximity and phosphorylate each other, leading to their activation.[2] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the G-CSF receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1, STAT3, and STAT5.[2] Once docked, the STAT proteins are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, binding to specific DNA sequences to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[2]
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream cascade initiated by this compound. Activation of the G-CSF receptor leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, a serine/threonine kinase, phosphorylates a variety of downstream targets that are instrumental in promoting cell survival by inhibiting apoptosis and regulating cell cycle progression.
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a key signaling route for cell proliferation and is also activated by this compound. Upon G-CSF receptor activation, adaptor proteins such as Grb2 are recruited, which in turn activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive the expression of genes essential for cell proliferation and differentiation.
Quantitative Data on this compound-Induced Hematopoietic Stem Cell Mobilization
Clinical and preclinical studies have provided quantitative data on the efficacy of this compound in mobilizing hematopoietic stem and progenitor cells into the peripheral blood. The following tables summarize key findings from these studies.
Table 1: Dose-Response of this compound on Peripheral Blood Progenitor Cell Mobilization in Normal Volunteers
| This compound Dose (µg/kg/day) | Peak CD34+ cells (x 10³/mL) | Peak CFU-GM (x 10³/mL) |
| 1 | Data not specified | Data not specified |
| 2 | Data not specified | Data not specified |
| 4 | Data not specified | Data not specified |
| 8 | 82.8 | 16.7 |
| Data from a dose-finding study in normal volunteers receiving this compound for 5 days.[3] |
Table 2: Comparison of G-CSF (Filgrastim) and GM-CSF for CD34+ Cell Mobilization
| Growth Factor | Median CD34+ cells (x 10⁶/kg per apheresis) | Patients achieving ≥5.0 x 10⁶ CD34+ cells/kg (%) |
| G-CSF (Filgrastim) | 7.1 | 88 |
| GM-CSF | 2.0 | 53 |
| Data from a randomized clinical trial comparing G-CSF and GM-CSF following myelosuppressive chemotherapy.[4] |
Table 3: Efficacy of Pegfilgrastim (a long-acting G-CSF) in Allogeneic Stem Cell Mobilization
| Parameter | Median Value |
| Peak WBC count (/µL) | 62,200 |
| Peak circulating CD34+ cells (/µL) | 69.76 |
| CD34+ cell yield (x 10⁶/kg recipient weight) | 6.78 |
| Data from a phase II trial of single-dose pegfilgrastim in normal donors. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the effects of this compound on hematopoietic stem cells.
Experimental Workflow for Peripheral Blood Stem Cell Mobilization and Collection
This workflow outlines the typical procedure for mobilizing and collecting peripheral blood stem cells (PBSCs) in a clinical or research setting.
Protocol for CD34+ Hematopoietic Stem Cell Enumeration by Flow Cytometry
The enumeration of CD34+ cells is crucial for assessing the success of HSC mobilization. The following is a standardized protocol based on the ISHAGE guidelines.
Materials:
-
Whole blood or leukapheresis product collected in an appropriate anticoagulant (e.g., EDTA).
-
Monoclonal antibodies: CD45-FITC and CD34-PE.
-
Isotype control: CD45-FITC/IgG1-PE.
-
Viability dye (e.g., 7-AAD).
-
Lysing solution (e.g., ammonium chloride-based).
-
Counting beads of a known concentration.
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
If the white blood cell (WBC) count is >30 x 10⁹/L, dilute the sample with a suitable buffer (e.g., PBS) to a concentration of approximately 15 x 10⁹/L. Record the dilution factor.[1]
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into a flow cytometry tube.
-
Add the appropriate volumes of CD45-FITC, CD34-PE, and 7-AAD.
-
For the isotype control, use a separate tube with CD45-FITC and IgG1-PE.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Lysis:
-
Add 2 mL of lysing solution to each tube and incubate for 10 minutes at room temperature in the dark to lyse red blood cells.
-
-
Bead Addition:
-
Just before acquisition, add a precise volume of counting beads to each sample tube.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on the flow cytometer. Collect a minimum of 75,000 CD45+ events and/or 100 CD34+ events.
-
Gating Strategy (Sequential):
-
Gate 1 (R1): Gate on CD45+ events to exclude debris and non-leukocytes.
-
Gate 2 (R2): From R1, create a plot of CD45 vs. Side Scatter (SSC). Gate on the population with low SSC and dim CD45 expression, characteristic of hematopoietic progenitor cells.
-
Gate 3 (R3): From R2, create a plot of Forward Scatter (FSC) vs. SSC to gate on the blast population.
-
Gate 4 (R4): From R3, create a plot of CD34 vs. SSC. Gate on the bright CD34+ population.
-
Gate 5 (R5): From R4, create a plot of CD34 vs. CD45 to confirm the CD34+ cells are within the dim CD45 region.
-
Viability Gate: Exclude 7-AAD positive (non-viable) cells from the final analysis.
-
-
-
Calculation:
-
The absolute CD34+ cell count is calculated using the following formula: (Number of viable CD34+ cells counted / Number of beads counted) x (Bead concentration / Sample volume) x Dilution factor.
-
Protocol for Colony-Forming Unit (CFU) Assay
The CFU assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium.
Materials:
-
Mononuclear cells isolated from bone marrow, peripheral blood, or cord blood.
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., G-CSF, GM-CSF, IL-3, SCF, Erythropoietin).
-
35 mm culture dishes.
-
Sterile syringes and needles.
-
Humidified incubator (37°C, 5% CO₂).
-
Inverted microscope.
Procedure:
-
Cell Preparation:
-
Isolate mononuclear cells using density gradient centrifugation (e.g., Ficoll-Paque).
-
Perform a viable cell count (e.g., using trypan blue exclusion).
-
-
Plating:
-
Dilute the cell suspension to the desired plating concentration in a suitable medium.
-
Add the cell suspension to the methylcellulose medium and vortex thoroughly to ensure a homogenous mixture.
-
Let the mixture stand for 5-10 minutes to allow bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense the cell-methylcellulose mixture into 35 mm culture dishes (typically 1.1 mL per dish).
-
Gently rotate the dish to ensure the medium covers the entire surface.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate small dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14-16 days.
-
-
Colony Identification and Counting:
-
After the incubation period, examine the plates under an inverted microscope.
-
Identify and count the different types of colonies based on their morphology:
-
CFU-GM: Granulocyte, macrophage colonies.
-
BFU-E: Burst-forming unit-erythroid.
-
CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte colonies.
-
-
Express the results as the number of colonies per a specific number of plated cells (e.g., per 1 x 10⁵ cells).
-
Conclusion
This compound's mechanism of action on hematopoietic stem cells is a complex and highly regulated process initiated by its binding to the G-CSF receptor. The subsequent activation of the JAK/STAT, PI3K/Akt, and Ras/Raf/MEK/ERK signaling pathways orchestrates a cellular response that leads to the proliferation, differentiation, and survival of hematopoietic progenitor cells, and their mobilization into the peripheral blood. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for understanding and further investigating the profound effects of this compound in the field of hematology and stem cell biology. This knowledge is fundamental for the optimization of clinical protocols and the development of novel therapeutic strategies.
References
- 1. leukemia-net.org [leukemia-net.org]
- 2. usp.org [usp.org]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Ras/Raf/MEK/ERK Pathway Activation in Childhood Acute Lymphoblastic Leukemia and Its Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Nartograstim: A Technical Guide to its Molecular Structure, Amino Acid Sequence, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nartograstim is a second-generation recombinant human granulocyte colony-stimulating factor (G-CSF) that plays a crucial role in stimulating the proliferation and differentiation of neutrophil progenitor cells. As a therapeutic agent, it is primarily used to treat neutropenia, a condition characterized by a low count of neutrophils, often associated with chemotherapy. This technical guide provides an in-depth overview of the molecular and biochemical properties of this compound, including its unique amino acid sequence and resulting structural characteristics. Furthermore, it details the key signaling pathways activated by this compound upon binding to the G-CSF receptor and provides adapted protocols for its experimental analysis.
Molecular and Biochemical Properties
This compound is a non-glycosylated polypeptide produced in Escherichia coli.[1][2] It is a variant of human G-CSF, engineered with specific amino acid substitutions to enhance its biological activity and stability.[3]
Amino Acid Sequence and Molecular Structure
Human G-CSF is a protein composed of 174 amino acids.[4][5] Filgrastim, a first-generation recombinant G-CSF, has an identical sequence to the natural human G-CSF, with the addition of an N-terminal methionine residue required for its expression in E. coli, resulting in a 175-amino acid protein.[2][6][7] this compound is a mutein of Filgrastim, featuring five amino acid substitutions at the N-terminal region.
The specific amino acid substitutions in this compound compared to Filgrastim are:
-
Alanine at position 1 (replaces Threonine)
-
Threonine at position 3 (replaces Proline)
-
Tyrosine at position 4 (replaces Leucine)
-
Arginine at position 5 (replaces Glycine)
-
Serine at position 17 (replaces Proline)
The complete amino acid sequence of this compound is as follows:
MATYRSASSLPQSFLLKCLEQVRKIQGDGAALQEKLCATYKLCHPEELVLLGHSLGIPWAPLSSCPSQALQLAGCLSQLHSGLFLYQGLLQALEGISPELGPTLDTLQLDVADFATTIWQQMEELGMAPALQPTQGAMPAFASAFQRRAGGVLVASHLQSFLEVSYRVLRHLAQP
While a specific crystal structure for this compound is not publicly available, its three-dimensional conformation is expected to be highly homologous to that of human G-CSF (PDB ID: 1GNC). This structure is characterized by a four-alpha-helix bundle.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C845H1339N223O243S9 (approximate) | |
| Molecular Weight | 18.8 kDa | [1][4] |
| Isoelectric Point (pI) | Predicted to be around 6.1 | |
| Extinction Coefficient | 0.815 (for a 0.1% solution at 280 nm) | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic progenitor cells, primarily those committed to the neutrophil lineage.[3][8] This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to increased neutrophil production and maturation.[3]
JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by this compound.[3] Upon ligand binding, the G-CSF-R dimerizes, leading to the trans-phosphorylation and activation of associated JAK family kinases (primarily JAK1 and JAK2). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSF-R, creating docking sites for STAT proteins (mainly STAT3 and STAT5). Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to upregulate genes involved in cell survival, proliferation, and differentiation.[3]
PI3K/Akt Signaling Pathway
In addition to the JAK-STAT pathway, this compound also activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[3] This pathway is crucial for promoting cell survival by inhibiting apoptosis. Activated G-CSF-R can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by PDK1. Activated Akt proceeds to phosphorylate a variety of downstream targets that inhibit pro-apoptotic proteins and promote cell survival.
Experimental Protocols
This section provides adapted methodologies for the characterization of this compound.
SDS-PAGE and Western Blotting
Objective: To determine the molecular weight and purity of this compound and to confirm its identity using a specific antibody.
Methodology:
-
Sample Preparation: Reconstitute lyophilized this compound in sterile water to a concentration of 1 mg/mL. Prepare samples for loading by mixing with 2x Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol) and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load 10-20 µg of the prepared this compound sample per well onto a 15% polyacrylamide gel. Include a pre-stained protein ladder for molecular weight estimation. Run the gel at 120V until the dye front reaches the bottom.
-
Staining: For purity assessment, stain the gel with Coomassie Brilliant Blue R-250 and destain until bands are clearly visible. A single band at approximately 18.8 kDa should be observed.
-
Western Blotting:
-
Transfer the separated proteins from an unstained gel to a PVDF membrane using a semi-dry or wet transfer system.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human G-CSF overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of this compound.
Methodology:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in 10 mM sodium phosphate buffer (pH 7.4). The buffer should be filtered and degassed.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD. Use a 1 mm path length quartz cuvette.
-
Data Acquisition: Record the CD spectrum at 25°C. Collect a baseline spectrum of the buffer and subtract it from the sample spectrum.
-
Data Analysis: The resulting spectrum, with characteristic negative peaks around 208 and 222 nm, will be indicative of a predominantly alpha-helical structure. The percentage of secondary structure elements can be estimated using deconvolution software.
Conclusion
This compound represents a significant advancement in the therapeutic application of recombinant G-CSF. Its engineered amino acid sequence confers enhanced stability and biological activity. A thorough understanding of its molecular structure, biochemical properties, and the signaling pathways it modulates is essential for researchers and drug development professionals working in the fields of hematology, oncology, and protein engineering. The experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of this important biopharmaceutical.
References
- 1. prospecbio.com [prospecbio.com]
- 2. lifewisewa.com [lifewisewa.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. bio-techne.com [bio-techne.com]
- 5. qkine.com [qkine.com]
- 6. Filgrastim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
Nartograstim Signaling in Myeloid Progenitor Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim, a potent recombinant human granulocyte colony-stimulating factor (G-CSF), plays a critical role in stimulating the proliferation, differentiation, and survival of myeloid progenitor cells, ultimately leading to an increased production of neutrophils.[1][2] This technical guide provides a comprehensive overview of the this compound signaling pathway in myeloid progenitor cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
This compound and G-CSF Receptor Interaction
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSF-R), a transmembrane protein expressed on the surface of hematopoietic stem cells and myeloid progenitors.[1][2] This interaction initiates a cascade of intracellular signaling events that govern the fate of these cells.
Quantitative Data on this compound-Receptor Interaction
The binding of this compound to its receptor is a critical initiating event. The following table summarizes key kinetic parameters of this interaction.
| Parameter | Value | Cell Type | Reference |
| Michaelis-Menten constant (Km) | 107 pM | Rat bone marrow cells | [3] |
| Half-life of dissociation | 770 min | Rat bone marrow cells | [4] |
| Half-life of internalization | 10-30 min | Rat bone marrow cells | [4] |
| Half-life of degradation | 20 min | Rat bone marrow cells | [4] |
Core Signaling Pathways Activated by this compound
Upon binding to the G-CSF receptor, this compound triggers the activation of three primary downstream signaling pathways: the JAK/STAT pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. These pathways collectively regulate gene expression programs that control cell survival, proliferation, and differentiation.[2]
The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade activated by this compound.
-
Receptor Dimerization and JAK Activation: this compound binding induces dimerization of the G-CSF receptor, bringing the associated JAK2 kinases into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Protein Recruitment and Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the G-CSF receptor, creating docking sites for STAT3 and STAT5 proteins.[2]
-
STAT Dimerization and Nuclear Translocation: Once recruited, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation, and differentiation.[2]
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for promoting cell survival and proliferation in response to this compound.
-
PI3K Activation: Upon G-CSF receptor activation, PI3K is recruited to the plasma membrane and activated.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by other kinases.
-
Downstream Effects: Activated Akt phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression.[2]
The MAPK/ERK Pathway
The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key cascade activated by this compound that promotes cell proliferation.
-
Ras Activation: G-CSF receptor activation leads to the activation of the small GTPase Ras.
-
Kinase Cascade: Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK.
-
ERK Translocation and Target Phosphorylation: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression.
Quantitative Effects on Myeloid Progenitor Cells
This compound administration leads to a dose-dependent increase in the proliferation and differentiation of myeloid progenitor cells.
| Parameter | This compound Dose | Result | Cell Type | Reference |
| STAT3 Phosphorylation | 100 ng/mL | 1.9-fold increase | Primary AML blasts | [5] |
| STAT5 Phosphorylation | 100 ng/mL | 2.4-fold increase | Primary AML blasts | [5] |
| Akt Phosphorylation | 100 ng/mL | Time-dependent increase | Bone marrow murine neutrophils | [6] |
| ERK Phosphorylation | 100 nM fMLP (chemoattractant) | Maximal activation | Chemotactic neutrophils | [7] |
| CD34+ cell mobilization | Post-chemotherapy | 129/µL (vs. 19/µL steady-state) | Breast cancer patients | [8] |
| CFU-GM proportion | Post-chemotherapy | Higher proportion | Breast cancer patients | [8] |
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to detect the phosphorylation of STAT3 at Tyrosine 705, a key indicator of its activation.[4][9][10]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat myeloid progenitor cells with varying concentrations of this compound for desired time points. Lyse cells on ice with lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a protein assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-STAT3 to total STAT3 and the loading control.
Flow Cytometry for Myeloid Differentiation Markers
This protocol allows for the quantification of myeloid cell populations based on the expression of specific cell surface markers.[6][11][12][13]
Materials:
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, CD14, CD15, CD33)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest myeloid progenitor cells after culture with or without this compound.
-
Staining: Resuspend approximately 1 x 10^6 cells in FACS buffer. Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of cells expressing each myeloid differentiation marker.
Colony-Forming Unit (CFU) Assay
The CFU assay is the gold standard for assessing the function of hematopoietic progenitor cells in vitro.[14][15][16][17][18]
Materials:
-
Methylcellulose-based semi-solid medium supplemented with appropriate cytokines
-
Culture dishes
-
Inverted microscope
Procedure:
-
Cell Plating: Mix isolated myeloid progenitor cells with the methylcellulose medium.
-
Incubation: Plate the cell mixture into culture dishes and incubate under controlled conditions for 10-14 days to allow for colony formation.
-
Colony Identification and Quantification: After the incubation period, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Conclusion
This compound drives the expansion and differentiation of myeloid progenitor cells through the coordinated activation of the JAK/STAT, PI3K/Akt, and MAPK/ERK signaling pathways. Understanding the intricacies of these pathways and the quantitative effects of this compound is paramount for the development of novel therapeutic strategies targeting myeloid cell production and function. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the molecular mechanisms of this compound and other G-CSF analogs.
References
- 1. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-CSF promotes the development of hepatocellular carcinoma by activating the PI3K/AKT/mTOR pathway in TAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of receptor-mediated endocytosis of G-CSF derivative, this compound, in rat bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphorylation of p38 but not extracellular signal-regulated kinase in normal human neutrophils stimulated by tumor necrosis factor: comparative study with granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-CSF activation of AKT is not sufficient to prolong neutrophil survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Gene expression profiling of CD34(+) cells from patients with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor activation and 2 distinct COOH-terminal motifs control G-CSF receptor distribution and internalization kinetics [ouci.dntb.gov.ua]
- 10. G-CSF activation of AKT is not sufficient to prolong neutrophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The interaction of G-CSF with its receptor. | Semantic Scholar [semanticscholar.org]
- 13. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative single cell determination of ERK phosphorylation and regulation in relapsed and refractory primary acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of CD34+ stem cells using RT-PCR on whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Early and late stage MPN patients show distinct gene expression profiles in CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isrctn.com [isrctn.com]
In Vitro Characterization of Nartograstim Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential in vitro methods for characterizing the bioactivity of Nartograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF). This compound plays a critical role in stimulating the proliferation and differentiation of neutrophil precursors, making the precise measurement of its biological activity crucial for quality control, potency testing, and drug development.[1][2][3] This document details the underlying signaling pathways, standardized experimental protocols, and data presentation formats necessary for a thorough in vitro assessment.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells.[1][2] This binding event triggers the dimerization of the receptor, initiating a cascade of intracellular signaling pathways that are fundamental to its bioactivity. The three primary pathways activated are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.[1][4]
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal route for G-CSF signaling.[1][5] Upon this compound-induced G-CSFR dimerization, associated JAK proteins (primarily JAK1 and JAK2) are activated and phosphorylate tyrosine residues on the receptor's intracellular domain.[1][6] These phosphorylated sites serve as docking points for STAT proteins, particularly STAT3 and STAT5.[1][6] Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression related to cell survival, proliferation, and differentiation.[1][7]
PI3K/Akt Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is another critical signaling axis activated by this compound, primarily involved in promoting cell survival and preventing apoptosis.[1][8] G-CSFR activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a variety of downstream targets that inhibit apoptotic machinery and support cell survival.[9][10]
MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is primarily associated with cell cycle progression and proliferation.[1] Upon G-CSFR activation, adaptor proteins like Grb2 are recruited, which in turn activate the Ras GTPase. This initiates a phosphorylation cascade where Ras activates Raf, Raf activates MEK, and MEK activates ERK (extracellular signal-regulated kinase).[4][11] Activated ERK then translocates to the nucleus to phosphorylate transcription factors that regulate genes involved in cell proliferation.[11]
Key In Vitro Bioactivity Assays
The biological activity of this compound is quantified by its ability to stimulate dose-dependent responses in target cells. The two most common and functionally relevant in vitro assays are cell proliferation assays and colony-forming unit (CFU) assays.
Cell Proliferation Assay
This assay measures the ability of this compound to induce the proliferation of a G-CSF-dependent cell line. The murine myeloblastic cell line NFS-60 is widely used for this purpose as its growth is dependent on G-CSF.[12][13][14] The proliferation is typically measured using colorimetric or fluorometric methods that quantify metabolic activity, which correlates with the number of viable cells.
-
Cell Culture Maintenance:
-
Culture NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a maintenance concentration of G-CSF (e.g., 10 ng/mL).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a density between 3 x 10⁵ and 1 x 10⁶ cells/mL.[14]
-
-
Assay Procedure:
-
Cell Starvation: Wash the NFS-60 cells three times with G-CSF-free medium to remove any residual growth factor. Resuspend the cells in assay medium (G-CSF-free) and incubate for 4-6 hours.
-
Cell Seeding: Adjust the cell concentration to 5 x 10⁴ - 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well microplate.
-
This compound Stimulation: Prepare a serial dilution of the this compound reference standard and test samples. Add 100 µL of each dilution to the appropriate wells. Include wells with medium only (blank) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[15]
-
Proliferation Measurement (WST-8 Example): Add 10 µL of a WST-8 reagent (e.g., CCK-8) to each well. Incubate for an additional 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (half-maximal effective concentration) for both the test sample and the reference standard. The relative potency of the test sample is calculated by comparing its EC₅₀ to that of the reference standard.
-
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay that assesses the ability of this compound to stimulate hematopoietic progenitor cells to proliferate and differentiate into colonies of mature cells, specifically granulocytes and macrophages (CFU-GM).[16] This assay uses primary cells, typically from bone marrow or cord blood, providing a more physiologically relevant measure of bioactivity.[16][17]
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from human bone marrow or umbilical cord blood using density gradient centrifugation (e.g., with Ficoll-Paque).[16]
-
Wash the isolated MNCs with an appropriate buffer (e.g., Iscove's Modified Dulbecco's Medium - IMDM).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
-
Assay Procedure:
-
Plating: Prepare a plating mix containing the cells, this compound (at various concentrations), and a semi-solid medium like methylcellulose (e.g., MethoCult™). The final cell concentration is typically 1 x 10⁴ to 5 x 10⁵ cells/mL.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
Dispense the mixture into 35 mm culture dishes using a syringe with a blunt-end needle.[18] Ensure there are no air bubbles.
-
Gently rotate the dishes to spread the medium evenly across the surface.
-
Incubation: Place the culture dishes inside a larger petri dish with a water-containing dish to maintain humidity. Incubate for 14 days at 37°C with 5% CO₂.[17][18]
-
-
Colony Counting and Analysis:
-
After the incubation period, identify and count the colonies using an inverted microscope.
-
CFU-GM colonies are identified by their characteristic morphology, typically consisting of a compact core of macrophages surrounded by a halo of dispersed granulocytes.
-
Plot the number of CFU-GM colonies against the this compound concentration.
-
The bioactivity is determined by the concentration of this compound required to stimulate a specific number of colonies.
-
Data Presentation
Quantitative data from bioactivity assays should be summarized in a clear, structured format to allow for direct comparison and analysis.
Table 1: Example Data from this compound-Induced NFS-60 Cell Proliferation Assay
| This compound Conc. (ng/mL) | Mean Absorbance (450 nm) | Std. Deviation | % Max Proliferation |
| 0.00 | 0.152 | 0.011 | 0.0% |
| 0.01 | 0.245 | 0.018 | 6.4% |
| 0.05 | 0.588 | 0.035 | 30.0% |
| 0.10 | 0.953 | 0.051 | 55.2% |
| 0.50 | 1.456 | 0.078 | 90.0% |
| 1.00 | 1.589 | 0.082 | 99.1% |
| 5.00 | 1.601 | 0.085 | 100.0% |
| 10.00 | 1.605 | 0.083 | 100.3% |
Note: Data are illustrative and will vary based on experimental conditions.
Table 2: Example Data from this compound-Induced CFU-GM Assay
| This compound Conc. (ng/mL) | Mean CFU-GM Colonies per 10⁵ Cells | Std. Deviation |
| 0 | 2 | 1 |
| 0.1 | 15 | 4 |
| 1 | 48 | 7 |
| 10 | 85 | 11 |
| 50 | 92 | 9 |
| 100 | 94 | 10 |
Note: Data are illustrative. Colony counts depend on the donor source and cell plating density.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in Escherichia coli compatible with industrial scale and with no antibiotics in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF in tumors: aggressiveness, tumor microenvironment and immune cell regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G-CSF attenuates neuroinflammation and stabilizes the blood-brain barrier via the PI3K/Akt/GSK-3β signaling pathway following neonatal hypoxia-ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-CSF promotes the development of hepatocellular carcinoma by activating the PI3K/AKT/mTOR pathway in TAM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-CSF activation of AKT is not sufficient to prolong neutrophil survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Erk1/2 Signaling in the Regulation of Neutrophil Versus Monocyte Development in Response to G-CSF and M-CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. NFS-60 Cells [cytion.com]
- 15. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 16. dls.com [dls.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. youtube.com [youtube.com]
A Deep Dive into the Structural Nuances of Nartograstim versus Other G-CSFs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Granulocyte Colony-Stimulating Factor (G-CSF) is a cornerstone of supportive care in oncology and hematology, primarily used to combat neutropenia. The advent of recombinant DNA technology has led to the development of several G-CSF analogues, each with distinct structural characteristics that influence their biological activity and clinical profile. This technical guide provides a detailed comparison of the structural differences between Nartograstim and other prominent G-CSFs, namely Filgrastim and Lenograstim, with a focus on their molecular architecture, functional implications, and the experimental methodologies used for their characterization.
Core Structural Differences: A Molecular Overview
The primary distinctions between this compound, Filgrastim, and Lenograstim lie in their amino acid sequences and post-translational modifications, specifically glycosylation. These differences arise from their respective production systems.
This compound , a non-glycosylated G-CSF mutein, is distinguished by strategic amino acid substitutions at its N-terminus. Produced in E. coli, it is engineered for enhanced biological activity. Compared to the native human G-CSF sequence, this compound features five amino acid modifications at the N-terminal region, which are reported to increase its specific activity and stability[1][2].
Filgrastim is another non-glycosylated recombinant human G-CSF, also produced in E. coli. Its structure is nearly identical to endogenous G-CSF but includes an additional N-terminal methionine residue, a remnant of the bacterial expression system[3].
Lenograstim , in contrast, is a glycosylated recombinant human G-CSF produced in mammalian Chinese Hamster Ovary (CHO) cells. This production method allows for O-linked glycosylation at the Threonine 133 position, making its structure more akin to the natural human G-CSF[3][4]. This glycosylation is known to enhance the molecule's stability and receptor affinity[5][6].
Data Presentation: Comparative Physicochemical Properties
| Property | This compound | Filgrastim | Lenograstim |
| Source | Escherichia coli | Escherichia coli | Chinese Hamster Ovary (CHO) Cells |
| Glycosylation | No | No | Yes (O-linked) |
| Amino Acid Sequence | 175 amino acids; modified at N-terminus | 175 amino acids; extra N-terminal Methionine | 174 amino acids; identical to native G-CSF |
| Molecular Weight | ~18.8 kDa | ~18.8 kDa | ~19.6 kDa |
Functional Implications of Structural Modifications
The structural variations among these G-CSFs directly translate into differences in their pharmacokinetics, receptor binding affinity, and overall biological potency.
Receptor Binding and In Vitro Bioactivity
The modifications in this compound's N-terminus are designed to enhance its interaction with the G-CSF receptor, leading to a reported two to four times higher specific activity in in-vitro assays compared to standard recombinant G-CSF[2]. Lenograstim's glycosylation has also been shown to increase its receptor binding affinity when compared to the non-glycosylated Filgrastim[5][6].
Data Presentation: Comparative Biological Activity
| Parameter | This compound | Filgrastim | Lenograstim |
| Receptor Binding Affinity (Kd) | Higher affinity than Filgrastim | Baseline | Higher affinity than Filgrastim |
| In Vitro Specific Activity (NFS-60 Assay) | 2-4 fold higher than Filgrastim | ~1.0 x 10⁸ IU/mg | Generally higher than Filgrastim |
Note: Specific Kd and ED50 values can vary between studies and assay conditions. The table reflects general comparative findings.
Pharmacokinetics and Stability
The structural modifications also impact the in vivo behavior of these drugs. While glycosylation does not necessarily prolong the circulation half-life of Lenograstim compared to Filgrastim, it does contribute to greater stability[4]. The amino acid substitutions in this compound are also reported to confer higher stability and an improved pharmacokinetic profile[1][7].
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Filgrastim | Lenograstim |
| Half-life (t½) | ~3-4 hours | ~3.5 hours | ~3-4 hours |
| Clearance | Primarily receptor-mediated and renal | Primarily receptor-mediated and renal | Primarily receptor-mediated and renal |
| In Vitro Stability | Higher than Filgrastim | Baseline | Higher than Filgrastim |
Key Experimental Protocols
The characterization and comparison of G-CSF analogues rely on a suite of standardized experimental procedures. Below are detailed methodologies for key assays.
G-CSF Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity (Kd) of different G-CSFs to the G-CSF receptor expressed on target cells.
Objective: To quantify the binding affinity of this compound and other G-CSFs to the G-CSF receptor on NFS-60 cells.
Materials:
-
NFS-60 cells (murine myeloblastic cell line)
-
Recombinant G-CSFs (this compound, Filgrastim, Lenograstim)
-
[¹²⁵I]-labeled G-CSF (Radioligand)
-
Binding Buffer (e.g., RPMI 1640 with 1% BSA)
-
Scintillation fluid and counter
Methodology:
-
Cell Preparation: Culture NFS-60 cells to a density of approximately 1x10⁶ cells/mL. Harvest and wash the cells twice with cold binding buffer. Resuspend in fresh binding buffer to a final concentration of 2x10⁷ cells/mL.
-
Competition Binding:
-
Set up a series of tubes. To each tube, add 50 µL of the cell suspension.
-
Add 50 µL of unlabeled G-CSF competitor (this compound, Filgrastim, or Lenograstim) at increasing concentrations (e.g., 0.01 nM to 1000 nM).
-
For total binding, add 50 µL of binding buffer instead of a competitor. For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled G-CSF.
-
Add 50 µL of [¹²⁵I]-labeled G-CSF at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the tubes at 4°C for 3-4 hours with gentle agitation to reach equilibrium.
-
Separation: Separate bound from free radioligand by centrifuging the cell suspension through a layer of silicone oil. The cell pellet containing the bound ligand will pass through the oil.
-
Quantification: Aspirate the supernatant and oil. Cut the tip of the tube containing the cell pellet and measure the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Bioassay (NFS-60 Cell Proliferation)
This protocol details the most common method for assessing the biological activity (ED50) of G-CSF molecules.
Objective: To determine the concentration of G-CSF required to induce 50% of the maximal proliferation response in G-CSF-dependent NFS-60 cells.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and IL-3 (for maintenance)
-
Assay Medium: RPMI-1640 with 10% FBS (without IL-3)
-
G-CSF standards and test samples (this compound, Filgrastim, Lenograstim)
-
96-well flat-bottom plates
-
Cell proliferation reagent (e.g., MTT, XTT, or WST-8)
-
Microplate reader
Methodology:
-
Cell Preparation: Culture NFS-60 cells in maintenance medium. Prior to the assay (24 hours), wash the cells three times with IL-3-free medium to remove residual growth factors and induce quiescence. Resuspend the cells in assay medium at a density of 1x10⁵ cells/mL.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the G-CSF standards and test samples in assay medium.
-
Add 50 µL of the G-CSF dilutions to the respective wells, resulting in a final volume of 100 µL. Include wells with cells only (negative control) and cells with a saturating concentration of a standard G-CSF (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
Add 10 µL of the proliferation reagent (e.g., WST-8) to each well.
-
Incubate for an additional 2-4 hours, or as per the manufacturer's instructions, until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control wells from all other wells.
-
Plot the absorbance values against the log concentration of G-CSF.
-
Fit the data to a four-parameter logistic (sigmoidal) curve.
-
The ED50 is the concentration of G-CSF that corresponds to 50% of the maximum response on this curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: G-CSF binding induces receptor dimerization and activation of the JAK/STAT pathway.
Caption: Relationship of recombinant G-CSFs to the native human protein.
Caption: A typical workflow for the comparative characterization of G-CSF analogues.
Conclusion
The choice between this compound, Filgrastim, and Lenograstim for clinical or research purposes is informed by their distinct structural and functional profiles. This compound is engineered for heightened potency through specific amino acid substitutions. Lenograstim's glycosylation renders it structurally more similar to native G-CSF, which may confer advantages in stability and receptor affinity. Filgrastim serves as a widely used, non-glycosylated standard. A thorough understanding of these molecular differences, substantiated by the quantitative data and experimental protocols provided herein, is essential for drug development professionals and researchers working to advance hematopoietic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. differencebetween.com [differencebetween.com]
- 4. Comparison of lenograstim and filgrastim: effects on blood cell recovery after high-dose chemotherapy and autologous peripheral blood stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Filgrastim, lenograstim and pegfilgrastim in the mobilization of peripheral blood progenitor cells in patients with lymphoproliferative malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in Escherichia coli compatible with industrial scale and with no antibiotics in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glycoprotein Characteristics of Nartograstim: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim is a recombinant human granulocyte colony-stimulating factor (G-CSF) analog, a crucial therapeutic agent in the management of neutropenia, particularly in patients undergoing chemotherapy.[1] As a biologic, its structural and functional characteristics are of paramount importance for its efficacy and safety. This technical guide provides an in-depth exploration of the glycoprotein characteristics of this compound, addressing its glycosylation status, the underlying reasons for it, and the methodologies relevant to glycoprotein analysis in the context of G-CSF therapeutics.
This compound is distinguished from the endogenous human G-CSF by specific amino acid substitutions at the N-terminus, which enhance its stability and biological activity.[2][3] While native G-CSF is a glycosylated protein, the glycoprotein characteristics of recombinant versions like this compound are determined by their production system.
Glycosylation Status of this compound
Contrary to some general descriptions of G-CSFs as glycoproteins, this compound is a non-glycosylated protein. This is a direct consequence of its production in Escherichia coli (E. coli), a prokaryotic expression system that lacks the cellular machinery for post-translational modifications such as glycosylation.[2][3] Several studies detail the production of this compound in E. coli as inclusion bodies, which are subsequently refolded to yield the active protein.[2]
This contrasts with other recombinant G-CSF products, such as Lenograstim, which is produced in mammalian Chinese Hamster Ovary (CHO) cells and is glycosylated. The presence or absence of glycosylation is a critical quality attribute that can influence the therapeutic protein's stability, bioactivity, and immunogenicity.
Comparison of this compound and Glycosylated G-CSF
To illustrate the key differences, the following table compares the characteristics of this compound with a typical glycosylated recombinant human G-CSF.
| Characteristic | This compound | Glycosylated rhG-CSF (e.g., Lenograstim) |
| Expression System | Escherichia coli | Mammalian Cells (e.g., CHO) |
| Glycosylation | Non-glycosylated | O-glycosylated |
| Molecular Weight | Approximately 18.8 kDa | Higher due to the addition of glycan chains |
| Post-Translational Modifications | N-terminal methionine (typically) | O-linked glycosylation at Threonine 133 |
G-CSF Signaling Pathway
This compound, like other G-CSF molecules, exerts its biological effects by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic stem cells and their progeny. This interaction triggers a cascade of intracellular signaling events that ultimately lead to increased proliferation, differentiation, and survival of neutrophils.[4] The primary signaling pathways activated are the JAK/STAT, PI3K/Akt, and Ras/Raf/MEK/ERK pathways.[4]
Experimental Protocols for Glycoprotein Analysis
While this compound itself is not glycosylated, the characterization of potential glycosylation is a critical step in the development of many biotherapeutics. The following section outlines the detailed methodologies that would be employed for a comprehensive glycoprotein analysis.
Released Glycan Analysis
This is a common workflow to characterize the N-glycans of a glycoprotein.
1. Enzymatic Release of N-Glycans:
-
Objective: To cleave N-linked glycans from the protein backbone.
-
Protocol:
-
Denature the glycoprotein sample (approximately 100 µg) by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., 0.5% SDS).
-
After cooling, add a non-ionic surfactant (e.g., 1% Triton X-100 or NP-40) to counteract the inhibitory effect of SDS on the enzyme.
-
Add Peptide-N-Glycosidase F (PNGase F) and incubate the mixture at 37°C for 12-18 hours to ensure complete release of N-glycans.[5]
-
2. Fluorescent Labeling of Released Glycans:
-
Objective: To attach a fluorescent tag to the reducing end of the released glycans for sensitive detection.
-
Protocol (using 2-aminobenzamide [2-AB]):
-
Dry the released glycan sample in a vacuum centrifuge.
-
Add the labeling solution containing 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a DMSO/acetic acid mixture.
-
Incubate the reaction at 65°C for 2-3 hours.
-
3. Purification of Labeled Glycans:
-
Objective: To remove excess fluorescent dye and other reaction components.
-
Protocol:
-
Use a solid-phase extraction (SPE) cartridge with a hydrophilic interaction liquid chromatography (HILIC) stationary phase.
-
Condition the cartridge with water and then equilibrate with a high organic solvent (e.g., 95% acetonitrile).
-
Load the labeling reaction mixture onto the cartridge.
-
Wash the cartridge with the high organic solvent to remove excess dye.
-
Elute the labeled glycans with an aqueous solvent (e.g., 50% acetonitrile or water).
-
Dry the eluted sample.
-
4. HILIC-UPLC-FLR-MS Analysis:
-
Objective: To separate and identify the different glycan structures.
-
Protocol:
-
Reconstitute the purified labeled glycans in an appropriate solvent (e.g., 70% acetonitrile).
-
Inject the sample onto a HILIC column (e.g., amide-based stationary phase).
-
Use a gradient of decreasing organic solvent (e.g., acetonitrile) and increasing aqueous solvent (e.g., ammonium formate buffer) to elute the glycans.
-
Detect the separated glycans using a fluorescence detector (FLD) and an in-line mass spectrometer (MS) for structural confirmation.[6]
-
Monosaccharide Composition Analysis
1. Acid Hydrolysis:
-
Objective: To break down the glycan chains into their constituent monosaccharides.
-
Protocol:
-
Hydrolyze the glycoprotein sample with 2M trifluoroacetic acid (TFA) at 100°C for 4-6 hours.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
2. Fluorescent Labeling and LC-MS Analysis:
-
Objective: To derivatize the monosaccharides for sensitive detection and quantification.
-
Protocol:
-
Label the hydrolyzed monosaccharides with a fluorescent tag (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB, for sialic acids).
-
Separate the labeled monosaccharides using reversed-phase HPLC.
-
Quantify the monosaccharides by comparing their peak areas to those of known standards, often with MS detection for confirmation.[6]
-
Conclusion
This compound, a potent G-CSF analog, is a non-glycosylated protein due to its production in E. coli. This distinguishes it from the native human G-CSF and other recombinant versions produced in mammalian cell lines. While this compound itself lacks glycan moieties, a thorough understanding of glycoprotein analysis techniques is essential for the broader field of biopharmaceutical development. The methodologies outlined in this guide provide a framework for the detailed characterization of glycosylated proteins, a critical aspect of ensuring the quality, safety, and efficacy of biologic therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in Escherichia coli compatible with industrial scale and with no antibiotics in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of recombinant human mutant granulocyte colony stimulating factor (this compound) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. genovis.com [genovis.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Nartograstim in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nartograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), in a variety of in vitro cell culture experiments. The protocols detailed below are foundational for investigating the biological activity of this compound, including its effects on cell proliferation, differentiation, and signal transduction.
Introduction
This compound is a potent hematopoietic growth factor that primarily stimulates the proliferation and differentiation of neutrophil precursors.[1] It functions by binding to the G-CSF receptor on the surface of hematopoietic stem and progenitor cells, initiating a cascade of intracellular signaling events.[1] Understanding the cellular and molecular responses to this compound is crucial for its application in research and drug development. These protocols provide standardized methods for assessing the in vitro activity of this compound on relevant cell lines.
Mechanism of Action and Signaling Pathways
This compound, as a G-CSF analog, binds to the G-CSF receptor (G-CSFR), a member of the cytokine receptor superfamily. This binding event induces receptor dimerization and the activation of associated Janus kinases (JAKs), primarily JAK2. Activated JAKs phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins. This leads to the activation of three major downstream signaling pathways:
-
JAK/STAT Pathway: Primarily activating STAT3 and STAT5, which translocate to the nucleus and regulate the transcription of genes involved in cell survival, proliferation, and differentiation.
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
Ras/Raf/MEK/ERK Pathway: This cascade is primarily involved in promoting cell proliferation.
The concerted action of these pathways governs the biological effects of this compound on target cells.
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for in vitro experiments with G-CSF, which can be used as a starting point for optimizing experiments with this compound.
Table 1: Recommended Concentration Ranges of G-CSF for In Vitro Assays
| Assay Type | Cell Line | G-CSF Concentration Range | Reference |
| Proliferation | M-NFS-60 | 0.78 - 25 U/mL | |
| Proliferation | HL-60 | 0.01 - 100 ng/mL | [2] |
| Differentiation | HL-60 | 10 - 100 ng/mL (in combination with other factors) | [2] |
| Colony-Forming Cell (CFC) | Human CD34+ | 10 ng/mL (in combination with other cytokines) |
Note: The specific activity of this compound should be taken into account when preparing dilutions. It is recommended to perform a dose-response curve to determine the optimal concentration for each specific cell line and experimental setup.
Table 2: Recommended Incubation Times for In Vitro Assays
| Assay Type | Cell Line | Incubation Time | Reference |
| Proliferation | M-NFS-60 | 48 - 72 hours | |
| Differentiation | HL-60 | 5 - 7 days | |
| Colony-Forming Cell (CFC) | Human CD34+ | 14 days |
Experimental Protocols
Cell Proliferation Assay using M-NFS-60 Cells
This protocol describes a method to assess the dose-dependent effect of this compound on the proliferation of the murine myeloblastic cell line M-NFS-60, which is dependent on G-CSF for growth.
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain M-NFS-60 cells in RPMI-1640 medium supplemented with a low concentration of G-CSF to ensure viability. Prior to the assay, wash the cells to remove any residual growth factors.
-
Cell Plating: Resuspend the cells in fresh medium and adjust the concentration to 3.5 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (35,000 cells/well).
-
This compound Preparation: Prepare a series of this compound dilutions in culture medium. A suggested starting range is from 0.78 to 25 U/mL.
-
Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known optimal concentration of G-CSF).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (e.g., 2.0 mM) to each well.
-
Incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 520 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the this compound concentrations to generate a dose-response curve. Calculate the EC50 value, which is the concentration of this compound that induces 50% of the maximal proliferative response.
In Vitro Differentiation Assay using HL-60 Cells
This protocol outlines a method to induce the differentiation of the human promyelocytic leukemia cell line, HL-60, into a granulocytic lineage using this compound in combination with other inducing agents.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Granulocyte colony-stimulating factor, not granulocyte-macrophage colony-stimulating factor, co-operates with retinoic acid on the induction of functional N-formyl-methionyl-phenylalanine receptors in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nartograstim in a Cyclophosphamide-Induced Neutropenia Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), plays a crucial role in stimulating the proliferation and differentiation of neutrophil precursors.[1][2] It is a critical agent for treating neutropenia, a common and severe side effect of chemotherapy, which increases the risk of life-threatening infections.[3] Cyclophosphamide, a widely used chemotherapeutic agent, reliably induces neutropenia in animal models, providing a robust platform for evaluating the efficacy of G-CSF therapies like this compound.[4][5][6]
These application notes provide detailed protocols for establishing a cyclophosphamide-induced neutropenia mouse model and for the subsequent administration of this compound to ameliorate this condition. The included data, derived from studies on closely related G-CSF compounds, serves as a strong reference for expected outcomes.
Mechanism of Action and Signaling Pathways
This compound functions by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic stem cells and neutrophil precursors in the bone marrow.[1][2] This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to increased neutrophil production and maturation. The primary signaling pathways activated by this compound include:
-
JAK/STAT Pathway: Upon this compound binding, the G-CSF-R dimerizes, activating associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and act as transcription factors for genes involved in cell proliferation, differentiation, and survival.[1]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis of hematopoietic progenitor cells.[1]
-
Ras/Raf/MEK/ERK Pathway: Activation of this pathway contributes to cell proliferation and differentiation of neutrophil precursors.[1]
Experimental Protocols
This section outlines the methodology for inducing neutropenia in mice using cyclophosphamide and the subsequent treatment with this compound.
Materials and Reagents
-
Cyclophosphamide (CTX) monohydrate
-
This compound
-
Sterile 0.9% saline
-
8- to 10-week-old female ICR or C57BL/6 mice
-
Sterile syringes and needles (27-gauge)
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer or hemocytometer and microscope
-
Wright-Giemsa stain
Experimental Workflow
Detailed Protocol
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Preparation of Cyclophosphamide: Dissolve cyclophosphamide powder in sterile 0.9% saline to a final concentration of 20 mg/mL immediately before use.
-
Induction of Neutropenia:
-
On day -4, administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 150 mg/kg.[4][5][6]
-
On day -1, administer a second i.p. injection of cyclophosphamide at a dose of 100 mg/kg.[4][5][6] This two-dose regimen has been shown to induce profound and sustained neutropenia.[4][5][6]
-
-
Preparation and Administration of this compound:
-
Reconstitute this compound according to the manufacturer's instructions in sterile saline.
-
Starting on day 1 (24 hours after the second cyclophosphamide injection), administer this compound via subcutaneous (s.c.) injection. A starting dose of 20 µg per mouse per day for five consecutive days can be used as a reference, based on effective doses of similar G-CSF compounds.[7] Dose-response studies may be necessary to determine the optimal dose for this compound.
-
-
Blood Collection and Analysis:
-
Collect peripheral blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at baseline (before cyclophosphamide injection) and on days 2, 4, 6, 8, and 11 post-Nartograstim treatment.
-
Determine total white blood cell (WBC) counts and differential neutrophil counts using an automated hematology analyzer or a hemocytometer with Wright-Giemsa stained blood smears.
-
Data Presentation
The following tables provide a summary of expected quantitative data based on studies using cyclophosphamide-induced neutropenia models and treatment with G-CSF.
Table 1: Leukocyte and Neutrophil Counts Following Cyclophosphamide Administration (No G-CSF Treatment)
| Day | Total Leukocytes (cells/mm³) | Absolute Neutrophils (cells/mm³) | Percent Reduction from Baseline (Neutrophils) |
| 1 (Baseline) | 6,500 ± 1,200 | 1,500 ± 400 | 0% |
| 4 | 1,040 ± 250 | < 10 | > 99% |
| 5 | 370 ± 84 | < 10 | > 99% |
| 6 | 450 ± 110 | < 10 | > 99% |
| 7 | 1,200 ± 300 | 150 ± 50 | 90% |
| 11 | 6,200 ± 1,100 | 1,400 ± 350 | ~7% |
Data adapted from studies on cyclophosphamide-induced neutropenia in mice.[4][5][6] Values are presented as mean ± standard deviation.
Table 2: Expected Granulocyte Counts in Cyclophosphamide-Treated Mice with and without G-CSF (Filgrastim) Treatment
| Treatment Group | Day 2 (Granulocytes/µL) | Day 4 (Granulocytes/µL) | Day 6 (Granulocytes/µL) | Day 8 (Granulocytes/µL) |
| Cyclophosphamide Only | ~50 | ~20 | ~100 | ~500 |
| Cyclophosphamide + G-CSF (started Day 1) | ~100 | ~2,000 | ~8,000 | ~4,000 |
| Cyclophosphamide + G-CSF (started Day 2) | ~50 | ~500 | ~6,000 | ~5,000 |
Data are estimations based on graphical representations from studies using Filgrastim in a cyclophosphamide-induced neutropenia mouse model.[7] These values illustrate the expected trend of accelerated neutrophil recovery with G-CSF treatment.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers utilizing this compound in a cyclophosphamide-induced neutropenia mouse model. The detailed methodologies for inducing neutropenia and administering this compound, combined with the expected quantitative outcomes and an understanding of the underlying signaling pathways, will facilitate the effective design and execution of preclinical studies aimed at evaluating the therapeutic potential of this compound. Researchers should consider the provided data as a strong starting point, with the understanding that optimization of this compound dosage may be required for specific experimental contexts.
References
- 1. Corticosteroid Effect on Granulopoiesis in Mice after Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical decision support for chemotherapy‐induced neutropenia using a hybrid pharmacodynamic/machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nartograstim-Induced Hematopoietic Stem Cell Mobilization in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), is a potent biologic agent used to stimulate the proliferation and differentiation of neutrophil precursors and to mobilize hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. While clinically established in humans for these purposes, preclinical studies in animal models, such as rats, are crucial for understanding its mechanisms, optimizing dosing regimens, and developing novel therapeutic strategies. These application notes provide a comprehensive overview of the available data on this compound (and other recombinant human G-CSFs as surrogates) for HSC mobilization in rats, including detailed protocols, quantitative data, and insights into the underlying signaling pathways.
Data Presentation: this compound and rhG-CSF Dosage and Efficacy
Due to the limited availability of studies specifically using this compound for HSC mobilization in rats, data from studies using recombinant human G-CSF (rhG-CSF) in rats and other species are included to provide a broader context for experimental design.
Table 1: rhG-CSF Dosage for Hematopoietic Stem Cell Mobilization in Rats
| Rat Strain | Compound | Dosage | Administration Route | Duration | Primary Outcome | Reference |
| Wistar | G-CSF | 70 µg/kg/day | Intraperitoneal | 5 days | Mobilization of bone marrow stem cells (qualitative) | [1] |
Table 2: this compound and rhG-CSF Dosage for Hematopoietic Stem Cell Mobilization in Other Species (for reference)
| Species | Compound | Dosage | Administration Route | Duration | Key Quantitative Outcomes | Reference |
| Human | This compound | 1, 2, 4, 8 µg/kg/day | Subcutaneous | 5 days | Dose-dependent increase in peripheral blood CD34+ cells and CFU-GM. At 8 µg/kg/day, peak CD34+ cells reached 82.8 x 10³/mL and CFU-GM reached 16.7 x 10³/mL. | |
| Human | rhG-CSF | 10 µg/kg/day | Subcutaneous | 5 days | Standard clinical dose for PBSC mobilization. | [2] |
| Human | rhG-CSF | 24 µg/kg/day (divided into two 12 µg/kg doses) | Subcutaneous | 4 days | Significantly higher CD34+ cell numbers compared to 10 µg/kg/day. | [2] |
| Mouse | rhG-CSF | 125-312.5 µg/kg/day | Not specified | Not specified | Effective mobilization of hematopoietic stem cells. | [3] |
Experimental Protocols
The following are detailed experimental protocols derived from the literature for HSC mobilization in rats using G-CSF.
Protocol 1: General Hematopoietic Stem Cell Mobilization in Wistar Rats
This protocol is adapted from a study where G-CSF was used to mobilize bone marrow stem cells in a rat model of Parkinson's disease[1].
1. Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Male
-
Weight: 200-250 g
2. Reagents and Materials:
-
Recombinant human Granulocyte Colony-Stimulating Factor (G-CSF)
-
Sterile, pyrogen-free saline or other appropriate vehicle for injection
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., capillary tubes, collection tubes with anticoagulant)
-
Reagents for hematopoietic stem cell analysis (e-.g., antibodies for flow cytometry, media for colony-forming unit assays)
3. G-CSF Administration:
-
Dosage: 70 µg/kg of body weight per day.
-
Formulation: Dilute G-CSF in a sterile vehicle to the desired concentration.
-
Administration Route: Intraperitoneal (IP) injection.
-
Frequency: Once daily.
-
Duration: For 5 consecutive days.
4. Monitoring and Sample Collection:
-
Peripheral Blood Collection: Collect peripheral blood samples at baseline (before the first G-CSF injection) and at specified time points after the initiation of treatment (e.g., daily, or on the final day). Blood can be collected via tail vein or cardiac puncture (terminal procedure).
-
Bone Marrow Aspiration (Optional): Bone marrow can be harvested from the femur or tibia after euthanasia to assess the depletion of HSCs from the marrow.
5. Analysis of Hematopoietic Stem Cell Mobilization:
-
Flow Cytometry: Use flow cytometry to enumerate the population of hematopoietic stem and progenitor cells in the peripheral blood. In rats, specific markers analogous to human CD34 (e.g., CD90, CD45, c-Kit) should be used for identification.
-
Colony-Forming Unit (CFU) Assay: Perform CFU assays to quantify the number of functional hematopoietic progenitors (e.g., CFU-GM, CFU-GEMM) in the peripheral blood. Plate mononuclear cells isolated from the blood in a suitable semi-solid medium containing appropriate cytokines and incubate for 7-14 days before counting the colonies.
Signaling Pathways and Experimental Workflows
G-CSF Signaling Pathway in Hematopoietic Stem Cell Mobilization
The mobilization of HSCs by G-CSF is a complex process involving both direct and indirect effects on the bone marrow microenvironment. G-CSF binding to its receptor (G-CSFR) on various cells in the bone marrow, including neutrophils and osteoblasts, triggers a signaling cascade that disrupts the retention signals holding HSCs in their niche.
Caption: G-CSF signaling pathway for HSC mobilization.
Experimental Workflow for this compound-Induced HSC Mobilization in Rats
The following diagram illustrates a typical experimental workflow for studying this compound-induced HSC mobilization in a rat model.
Caption: Experimental workflow for HSC mobilization in rats.
Concluding Remarks
The provided application notes and protocols offer a foundational framework for researchers investigating this compound-induced hematopoietic stem cell mobilization in rats. While specific dose-response data for this compound in rats remains to be fully elucidated in the published literature, the information from rhG-CSF studies in rats and other species provides valuable guidance for experimental design. The detailed protocols and workflow diagrams aim to facilitate the planning and execution of such preclinical studies, which are essential for advancing our understanding of HSC biology and developing improved strategies for stem cell-based therapies. It is recommended that researchers perform pilot studies to determine the optimal dose and kinetics of this compound for their specific rat strain and experimental objectives.
References
- 1. G-CSF for mobilizing transplanted bone marrow stem cells in rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-versus standard-dose filgrastim (rhG-CSF) for mobilization of peripheral-blood progenitor cells from allogeneic donors and CD34(+) immunoselection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-CSF in stem cell mobilization: new insights, new questions - Patterson - Annals of Blood [aob.amegroups.org]
Application Notes and Protocols for the Recombinant Production of Nartograstim in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the recombinant production of Nartograstim, a mutant form of human granulocyte colony-stimulating factor (G-CSF), in Escherichia coli expression systems. This compound exhibits enhanced stability and biological activity compared to the wild-type G-CSF, making it a crucial therapeutic agent for treating neutropenia, particularly in patients undergoing chemotherapy.[1][2][3][4] This document outlines the key steps from expression in E. coli to purification and characterization, providing researchers with the necessary information to establish a robust and scalable production process.
Introduction to this compound and its Mechanism of Action
This compound is a recombinant protein that stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow.[2][5] It functions by binding to the G-CSF receptor (G-CSF-R) on the surface of hematopoietic cells.[2][6] This binding event triggers the dimerization of the receptor and activates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[6] The activation of these pathways ultimately leads to increased production and release of neutrophils from the bone marrow, thereby bolstering the body's defense against infections.[2][6]
Caption: this compound signaling pathway.
Recombinant Production Workflow in E. coli
The production of this compound in E. coli typically involves several key stages, starting from the expression of the codon-optimized gene to the final purification of the bioactive protein.[4][7] Due to high-level expression, this compound often accumulates as insoluble and inactive aggregates known as inclusion bodies (IBs) within the bacterial cells.[1][3][8] This necessitates a downstream process involving cell lysis, IB isolation, solubilization, refolding, and multi-step chromatography to obtain the pure, active protein.[1][9][10]
Caption: Recombinant this compound production workflow.
Data Presentation
Table 1: Fermentation and Expression Data
| Parameter | Auto-induction Medium | Chemically Defined Medium | Reference |
| This compound Titer (g/L) | 1.17 | 0.95 | [1] |
| Inducer | Lactose (in medium) | IPTG (0.5 mM) | [1][11] |
| Temperature (°C) | 25-37 | 25-37 | [11][12] |
| pH | 7.0 | Not specified | [11] |
| Dissolved Oxygen (DO) | >20% | Not specified | [11] |
| Shaking Speed (rpm) | 250 | Not specified | [11] |
| Dry Cell Weight (g/L) | Not specified | 12.01 ± 0.29 | [11] |
Table 2: Purification Summary
| Purification Step | Purity (%) | Recovery (%) | Reference |
| Post-refolding & pH Adjustment | 78 | Not specified | [1] |
| Cation Exchange Chromatography (CEC) | 87 | Low | [1] |
| Anion Exchange followed by CEC | 91 - 98 | 2.2 | [1] |
Experimental Protocols
Protocol 1: Expression of this compound in E. coli
This protocol is based on the use of an inducible expression system, such as the pET vector system in E. coli BL21(DE3).[11][13]
1. Transformation: a. Thaw a vial of competent E. coli BL21(DE3) cells on ice. b. Add 1-5 µL of the expression vector containing the this compound gene to the cells. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes. e. Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking. f. Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.[7][8]
2. Inoculum Preparation: a. Pick a single colony from the plate and inoculate a starter culture of 5-10 mL of LB medium with the corresponding antibiotic. b. Grow overnight at 37°C with vigorous shaking (200-250 rpm).
3. Fermentation and Induction: a. Inoculate the main culture medium (e.g., auto-induction medium or a chemically defined medium) with the overnight starter culture to an initial OD600 of 0.05-0.1. b. For auto-induction medium, the expression will be induced automatically as the primary carbon source is depleted. c. For chemically defined medium, grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[11][12] e. Reduce the temperature to 25°C and continue to grow for another 12-16 hours to promote proper folding and the formation of non-classical inclusion bodies.[11][12]
4. Cell Harvesting: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 2: Inclusion Body Isolation, Solubilization, and Refolding
1. Cell Lysis: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0). b. Lyse the cells using a high-pressure homogenizer or sonication on ice.
2. Inclusion Body Washing and Isolation: a. Centrifuge the cell lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. b. Wash the inclusion body pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cell debris and membrane proteins.[14]
3. Inclusion Body Solubilization: a. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride, along with a reducing agent like 20 mM β-mercaptoethanol to break disulfide bonds.[15][16][17]
4. Protein Refolding: a. The dilution method is often preferred for its simplicity and high refolding yield.[1] b. Rapidly dilute the solubilized protein solution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 0.5 M Arginine, 1 mM EDTA, pH 8.0-8.5) to a final protein concentration of 0.1-0.5 mg/mL. Arginine helps to suppress aggregation. c. Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
Protocol 3: Purification of this compound
This protocol describes a two-step ion-exchange chromatography process.[1]
1. pH Adjustment and Clarification: a. After refolding, adjust the pH of the solution to 5.2 to precipitate many of the contaminant proteins.[1] b. Centrifuge the solution at 10,000 x g for 30 minutes at 4°C to remove the precipitated proteins. c. Filter the supernatant through a 0.45 µm filter.
2. Anion Exchange Chromatography (AEX): a. Equilibrate an AEX column (e.g., Q-Sepharose) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). b. Load the clarified supernatant onto the column. This compound will be in the flow-through fraction as it does not bind under these conditions. c. Collect the flow-through fraction containing this compound.
3. Cation Exchange Chromatography (CEX): a. Adjust the pH of the AEX flow-through to 4.5 and dilute to reduce the conductivity. b. Equilibrate a CEX column (e.g., SP-Sepharose) with a low-salt buffer at pH 4.5. c. Load the sample onto the column. This compound will bind to the resin. d. Wash the column with the equilibration buffer to remove any unbound impurities. e. Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). f. Collect the fractions and analyze for the presence and purity of this compound using SDS-PAGE and Western blotting.
Protocol 4: Characterization of Purified this compound
A battery of analytical techniques should be employed to ensure the identity, purity, and activity of the final product.[18][19][20]
1. Purity and Molecular Weight Determination: a. SDS-PAGE: To assess purity and confirm the expected molecular weight of approximately 18.8 kDa.[1] b. Size Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and degradation products. c. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): For purity analysis and to separate isoforms.[18]
2. Identity Confirmation: a. Western Blot: Using an anti-G-CSF antibody to confirm the identity of the protein.[1] b. N-terminal Sequencing: To verify the amino acid sequence at the N-terminus.[21] c. Mass Spectrometry (MS): To determine the precise molecular mass.
3. Structural Integrity: a. Circular Dichroism (CD) Spectroscopy: To analyze the secondary and tertiary structure of the protein.
4. Biological Activity Assay: a. Cell Proliferation Assay: Using a G-CSF-dependent cell line (e.g., NFS-60 or TF-1) to measure the ability of this compound to stimulate cell proliferation.[15] b. Neutropenic Mouse Model: To assess the in vivo biological activity by measuring the increase in neutrophil counts in mice rendered neutropenic.[1][22]
References
- 1. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in Escherichia coli compatible with industrial scale and with no antibiotics in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Expression of recombinant human mutant granulocyte colony stimulating factor (this compound) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1mg.com [1mg.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ajmb.org [ajmb.org]
- 9. Production of recombinant human G-CSF from non-classical inclusion bodies in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [boehringer-ingelheim.com]
- 11. ajmb.org [ajmb.org]
- 12. Production of PEGylated GCSF from Non-classical Inclusion Bodies Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Process Development of Recombinant Human Granulocyte Colony-Stimulating Factor (rh-GCSF) Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Method Development and Validation of Filgrastim by UV and RP-UFLC Methods [scirp.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simplified Large-Scale Refolding, Purification, and Characterization of Recombinant Human Granulocyte-Colony Stimulating Factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in <i>Escherichia coli</i> compatible with industrial scale and with no antibiotics in the culture medium - ProQuest [proquest.com]
Application Notes & Protocols: Nartograstim Administration for Optimal In Vivo Efficacy
Introduction
Nartograstim is a highly purified, non-glycosylated recombinant human granulocyte colony-stimulating factor (G-CSF).[1] Marketed under trade names like Neutrogin and Granocyte, it belongs to the biologics drug class.[1] this compound functions by binding to G-CSF receptors on hematopoietic progenitor cells in the bone marrow. This interaction stimulates a signaling cascade that promotes the proliferation, differentiation, survival, and functional activation of neutrophil precursors and mature neutrophils.[1][2] Its primary clinical application is to reduce the duration and incidence of neutropenia in patients undergoing myelosuppressive chemotherapy, bone marrow transplantation, or those with severe chronic neutropenia.[1][3] The route of administration is a critical factor influencing the pharmacokinetic and pharmacodynamic profile of this compound, thereby determining its overall in vivo efficacy. These notes provide a detailed comparison of administration routes and protocols for preclinical evaluation.
Pharmacokinetic and Pharmacodynamic Considerations
The choice between subcutaneous (SC) and intravenous (IV) administration significantly impacts the absorption, distribution, and subsequent biological effect of this compound. While both routes are utilized, the preferred method of administration is typically subcutaneous injection.[1][4]
-
Intravenous (IV) Administration: Delivers the drug directly into the systemic circulation, resulting in 100% bioavailability and an immediate peak plasma concentration (Cmax).[5] However, this is often followed by a rapid decline as the drug is distributed and cleared.[5]
-
Subcutaneous (SC) Administration: Involves injecting the drug into the fatty tissue beneath the skin, leading to slower, more sustained absorption into the bloodstream. This results in a lower Cmax and a delayed time to peak concentration compared to IV administration.[6]
For G-CSFs like this compound, the sustained exposure provided by the SC route can be more effective. Studies comparing administration routes of G-CSF have shown that despite a lower area under the curve (AUC) for plasma concentration, SC administration can lead to a greater increase in neutrophil counts than the same dose given intravenously.[7] This suggests that a prolonged, continuous stimulation of the bone marrow is more advantageous for neutrophil production than a short, high-concentration pulse.
Table 1: Comparative Pharmacokinetics of IV vs. SC Administration
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Rationale for this compound Efficacy |
| Bioavailability | 100% (immediate) | ~60-70%[8] | Slower absorption from SC route provides sustained stimulation. |
| Peak Concentration (Cmax) | High and immediate[5] | Lower and delayed | Avoids rapid clearance, prolonging the duration of action. |
| Time to Peak | Instantaneous | Several hours | Allows for a more gradual and sustained biological response. |
| Clearance | Primarily renal and neutrophil-mediated[9] | Absorption rate-limited, followed by clearance | Slower absorption from the SC depot leads to a longer perceived half-life and sustained therapeutic levels. |
| Clinical Effect | Rapid onset | Slower onset but more sustained neutrophil elevation[7] | Prolonged stimulation of G-CSF receptors is key for effective neutrophil proliferation and maturation. |
Comparative In Vivo Efficacy Data
Clinical and preclinical evidence indicates that the SC route generally provides superior or equivalent efficacy for neutrophil recovery compared to bolus IV injections.
A retrospective study in patients undergoing hematopoietic stem-cell transplant (HSCT) directly compared the two routes. The findings demonstrated a clinically significant advantage for the SC route in promoting neutrophil recovery.[4] This aligns with pharmacodynamic models suggesting that slow, constant infusion methods—mimicked by SC administration—are more effective.[7]
Table 2: Summary of Comparative Efficacy Data (G-CSF)
| Study Population | Administration Route | Key Finding | Reference |
| Hematology Oncology Patients (including HSCT) | Subcutaneous (SC) | Mean 2.5-day advantage in time to neutropenia resolution compared to IV. | [4] |
| Allogeneic HSCT Patients | Subcutaneous (SC) | Significantly shorter time to stable neutrophil recovery compared to IV. | [4] |
| Healthy Volunteers (Pharmacodynamic Model) | Subcutaneous (SC) | Larger increase in neutrophil counts compared to the same IV dose, despite lower plasma AUC. | [7] |
This compound Signaling Pathway
This compound initiates its biological effects by binding to the G-CSF receptor (G-CSF-R), a member of the cytokine receptor superfamily.[10] This binding triggers receptor homodimerization and activates a cascade of intracellular signaling pathways crucial for granulopoiesis.
The primary signaling pathways activated are:
-
JAK/STAT Pathway: Receptor activation leads to the phosphorylation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates STAT3 and STAT5 proteins, which dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell survival, proliferation, and differentiation.[2][10]
-
PI3K/Akt Pathway: This pathway is critical for protecting hematopoietic cells from apoptosis, thereby promoting cell survival.[2][11]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade supports cell cycle progression and proliferation of myeloid progenitors.[2][12]
Collectively, the activation of these pathways results in increased production and release of mature, functional neutrophils from the bone marrow.[11]
Experimental Protocols
Protocol 1: Comparative Efficacy in a Chemotherapy-Induced Neutropenia Mouse Model
This protocol outlines a standard in vivo study to compare the efficacy of SC versus IV this compound administration.
Objective: To determine the optimal administration route of this compound for accelerating neutrophil recovery in a mouse model of chemotherapy-induced neutropenia.
Materials:
-
This compound (lyophilized powder or sterile solution)
-
Sterile, preservative-free 0.9% Saline for injection
-
Myelosuppressive agent (e.g., Cyclophosphamide)
-
8-10 week old C57BL/6 mice
-
Sterile syringes and needles (27-30G for dosing)
-
Hematology analyzer
-
EDTA-coated microtainer tubes for blood collection
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week prior to the study initiation.
-
Induction of Neutropenia:
-
On Day 0, administer a single intraperitoneal (IP) injection of Cyclophosphamide (e.g., 200 mg/kg) to all mice to induce neutropenia.
-
-
Group Allocation: Randomize mice into four treatment groups (n=8-10 per group):
-
Group 1 (Vehicle SC): 0.9% Saline, administered subcutaneously.
-
Group 2 (Vehicle IV): 0.9% Saline, administered intravenously.
-
Group 3 (this compound SC): this compound (e.g., 10 µg/kg), administered subcutaneously.
-
Group 4 (this compound IV): this compound (e.g., 10 µg/kg), administered intravenously.
-
-
Drug Administration:
-
Begin treatment 24 hours after chemotherapy (Day 1). Administer treatments once daily for 5-7 consecutive days.
-
SC Injection: Administer the calculated volume into the loose skin over the dorsal midline (scruff).
-
IV Injection: Administer the calculated volume slowly into a lateral tail vein.
-
-
Monitoring and Sample Collection:
-
Record body weights and clinical observations daily.
-
Collect peripheral blood (~50 µL) via tail vein or saphenous vein puncture on Day 0 (baseline), and on Days 3, 5, 7, and 9 post-chemotherapy.
-
Collect blood into EDTA-coated tubes and analyze immediately for a complete blood count (CBC) with differential, focusing on the Absolute Neutrophil Count (ANC).
-
-
Endpoints and Data Analysis:
-
Primary Endpoint: Time (in days) to neutrophil recovery, defined as ANC reaching ≥1.0 x 10³/µL.
-
Secondary Endpoints: ANC nadir (lowest count), area under the ANC curve, and percent body weight change.
-
Statistically compare the outcomes between Group 3 (SC) and Group 4 (IV) using appropriate methods (e.g., Log-rank test for time-to-event data, ANOVA or t-test for ANC values).
-
Protocol 2: General Procedures for Reconstitution and Administration
1. Reconstitution (for lyophilized powder):
-
Using a sterile syringe, slowly inject the required volume of sterile water for injection (as specified by the manufacturer) into the vial.
-
Direct the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the contents. Do not shake vigorously.
-
The final solution should be clear and colorless. Do not use if discolored or contains particulate matter.
2. Subcutaneous (SC) Administration:
-
Draw the calculated dose into a sterile syringe.
-
Select an injection site with adequate subcutaneous tissue (e.g., scruff of the neck in rodents, abdomen or upper arm in larger species).
-
Pinch the skin to lift the subcutaneous tissue.
-
Insert the needle at a 45° angle and inject the solution.
-
Withdraw the needle and apply gentle pressure if necessary.
3. Intravenous (IV) Administration:
-
Draw the calculated dose into a sterile syringe.
-
For bolus injection, administer slowly over 1-2 minutes into a patent venous access (e.g., tail vein in rodents).
-
For infusion, the dose can be diluted in a compatible solution (e.g., 5% dextrose) and administered over 15-30 minutes.[8][13]
-
Critical Note: The safety and efficacy of this compound when co-administered with cytotoxic chemotherapy have not been established. It is recommended to avoid administration in the period 24 hours before to 24 hours after chemotherapy.[8]
Conclusion
For optimal in vivo efficacy in stimulating neutrophil production and recovery, the subcutaneous route is the preferred method of administration for this compound . The slower, sustained absorption profile associated with SC injection provides a more prolonged biological stimulus to the bone marrow, resulting in a more robust and durable increase in absolute neutrophil counts compared to bolus IV administration. While IV infusion is a viable alternative, protocols should consider a slow or continuous infusion to better mimic the favorable pharmacokinetics of the SC route. The experimental designs provided herein offer a robust framework for preclinical validation of this compound efficacy and the optimization of its administration for therapeutic benefit.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. practo.com [practo.com]
- 4. Subcutaneous versus Intravenous Granulocyte Colony-Stimulating Factor to Enhance Neutrophil Engraftment in Patients Undergoing Hematopoietic Stem-Cell Transplant [jhoponline.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/pharmacodynamic analysis of neutrophil proliferation induced by recombinant granulocyte colony-stimulating factor (rhG-CSF): comparison between intravenous and subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Filgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Granulocyte Colony-Stimulating Factor Receptor Signaling | Oncohema Key [oncohemakey.com]
- 11. What is the mechanism of TBO-Filgrastim? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
Application Notes and Protocols: Flow Cytometry Analysis of Bone Marrow Following Nartograstim Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), is a potent biologic medication used to stimulate the proliferation and differentiation of neutrophil precursors in the bone marrow.[1] Marketed under trade names such as Neutrogin and Granocyte, it plays a critical role in treating neutropenia, particularly in patients undergoing chemotherapy or bone marrow transplantation.[1][2] this compound mimics the action of endogenous G-CSF by binding to the G-CSF receptor (G-CSF-R) on hematopoietic cells.[1][3] This binding event triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[3] These signaling events collectively promote the survival, proliferation, differentiation, and function of neutrophil precursors and mature neutrophils, leading to an increased neutrophil count in the peripheral blood.[1][3]
Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous cell populations within the bone marrow.[4] This technology allows for the precise identification and quantification of various hematopoietic stem and progenitor cell (HSPC) populations, as well as mature myeloid and lymphoid lineages, based on the expression of specific cell surface and intracellular markers.[4][5] This application note provides a comprehensive guide to utilizing flow cytometry for the analysis of bone marrow aspirates following this compound treatment, including detailed protocols and expected outcomes.
This compound's Mechanism of Action and Impact on Bone Marrow
This compound exerts its effects by binding to the G-CSF receptor, initiating a signaling cascade that profoundly impacts hematopoiesis.
Signaling Pathway
The binding of this compound to the G-CSF receptor on hematopoietic progenitor cells activates the JAK/STAT pathway, a primary signaling route for many cytokines.[3][6] This leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[3] The PI3K/Akt and Ras/Raf/MEK/ERK pathways are also activated, further supporting cell survival and proliferation.[3]
Expected Changes in Bone Marrow Cell Populations
Treatment with this compound leads to significant shifts in the cellular composition of the bone marrow, characterized by myeloid expansion and mobilization of hematopoietic stem and progenitor cells.
Table 1: Expected Quantitative Changes in Murine Bone Marrow Cell Populations After this compound Treatment
| Cell Population | Markers | Expected Change | Reference |
| Hematopoietic Stem and Progenitor Cells (HSPCs) | |||
| Long-Term Hematopoietic Stem Cells (LT-HSC) | Lin⁻ Sca-1⁺ c-Kit⁺ CD150⁺ CD48⁻ | Decrease | [7] |
| Short-Term Hematopoietic Stem Cells (ST-HSC) | Lin⁻ Sca-1⁺ c-Kit⁺ CD150⁻ CD48⁻ | Decrease | [7] |
| Multipotent Progenitors (MPP) | Lin⁻ Sca-1⁺ c-Kit⁺ CD150⁻ CD48⁺ | Variable | [3] |
| Common Myeloid Progenitors (CMP) | Lin⁻ Sca-1⁻ c-Kit⁺ CD34⁺ CD16/32⁻ | Increase | [2] |
| Granulocyte-Macrophage Progenitors (GMP) | Lin⁻ Sca-1⁻ c-Kit⁺ CD34⁺ CD16/32⁺ | Significant Increase | [2] |
| Megakaryocyte-Erythroid Progenitors (MEP) | Lin⁻ Sca-1⁻ c-Kit⁺ CD34⁻ CD16/32⁻ | Decrease or No Change | [2] |
| Mature Myeloid Lineage | |||
| Neutrophils | Ly6G⁺ CD11b⁺ | Significant Increase | [7] |
| Monocytes | Ly6C⁺ CD11b⁺ | Increase | [2] |
| Mature Lymphoid Lineage | |||
| B Cells | B220⁺ | Decrease | [8] |
| T Cells | CD3⁺ | Decrease | [8] |
Experimental Protocol: Flow Cytometry Analysis of Murine Bone Marrow
This protocol outlines the steps for harvesting, processing, and staining murine bone marrow for flow cytometric analysis of hematopoietic cell populations following this compound treatment.
Materials and Reagents
-
This compound
-
C57BL/6 mice
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer
-
Trypan Blue
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 2)
-
7-AAD or other viability dye
-
Flow cytometer
Antibody Panel
Table 2: Recommended Antibody Panel for Murine Bone Marrow Analysis
| Target | Fluorochrome | Clone | Purpose |
| Lineage Markers | |||
| CD3e | PE-Cy7 | 145-2C11 | T-cell exclusion |
| CD19 | PE-Cy7 | 6D5 | B-cell exclusion |
| Gr-1 (Ly-6G/Ly-6C) | PE-Cy7 | RB6-8C5 | Granulocyte/Monocyte exclusion |
| Ter-119 | PE-Cy7 | TER-119 | Erythroid exclusion |
| NK1.1 | PE-Cy7 | PK136 | NK cell exclusion |
| Stem and Progenitor Markers | |||
| c-Kit (CD117) | APC | 2B8 | HSPC marker |
| Sca-1 (Ly-6A/E) | PerCP-Cy5.5 | D7 | HSPC marker |
| CD34 | FITC | RAM34 | Progenitor marker |
| CD16/32 | PE | 93 | Myeloid progenitor marker |
| CD150 (SLAM) | BV421 | TC15-12F12.2 | HSC marker |
| CD48 | BV605 | HM48-1 | HSC/progenitor marker |
| Myeloid Lineage Markers | |||
| CD11b | APC-Cy7 | M1/70 | Myeloid marker |
| Ly-6G | Alexa Fluor 700 | 1A8 | Neutrophil marker |
| Ly-6C | Pacific Blue | HK1.4 | Monocyte marker |
| Viability Dye | |||
| 7-AAD | 7-AAD | N/A | Dead cell exclusion |
Protocol
-
This compound Administration: Administer this compound to mice according to the experimental design. A typical regimen may involve daily subcutaneous injections for 3-5 days.
-
Bone Marrow Harvest:
-
Euthanize mice and dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with PBS.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in ACK Lysing Buffer and incubate for 5 minutes at room temperature.
-
Add an excess of PBS to stop the lysis and centrifuge.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
-
-
Fc Receptor Blocking:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Add Fc Block to each tube and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Prepare a master mix of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Add the antibody master mix to each tube and incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Add Flow Cytometry Staining Buffer to each tube and centrifuge.
-
Discard the supernatant and resuspend the cells in fresh staining buffer.
-
-
Viability Staining and Data Acquisition:
-
Just prior to analysis, add 7-AAD to each tube.
-
Acquire data on a properly calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis, particularly for rare cell populations.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate on single, viable cells.
-
Exclude mature lineage cells (Lin⁺) to identify the HSPC populations.
-
Use the specific markers to identify and quantify the different stem, progenitor, and mature cell populations as outlined in Table 1.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | Harsh cell preparation | Handle cells gently, keep on ice, and minimize time between harvest and staining. |
| High background staining | Incomplete Fc blocking or dead cells | Ensure proper Fc blocking and use a viability dye to exclude dead cells from analysis. |
| Poor separation of cell populations | Incorrect antibody titration or compensation issues | Optimize antibody concentrations and ensure proper compensation controls are used. |
| Low event count for rare populations | Insufficient number of cells acquired | Increase the number of cells stained and the number of events collected on the flow cytometer. |
Conclusion
This application note provides a framework for the flow cytometric analysis of bone marrow in response to this compound treatment. The provided protocols and expected outcomes will aid researchers in accurately quantifying the effects of this compound on hematopoietic stem and progenitor cell populations, as well as on mature myeloid and lymphoid lineages. This detailed analysis is crucial for understanding the in vivo effects of this compound and for the development of novel therapeutics targeting hematopoiesis.
References
- 1. Assessment of G-CSF stimulated BM hematopoietic stem cells in normal donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. OMIP‐059: Identification of Mouse Hematopoietic Stem and Progenitor Cells with Simultaneous Detection of CD45.1/2 and Controllable Green Fluorescent Protein Expression by a Single Staining Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. stemcell.com [stemcell.com]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. Expansion of bone marrow neutrophils following G-CSF administration in mice results in osteolineage cell apoptosis and mobilization of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of G-CSF-stimulated donor marrow on engraftment and incidence of graft-versus-host disease in allogeneic bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Nartograstim in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Nartograstim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), in cell lysates using Western blot analysis. This method is essential for researchers studying the expression, localization, and post-translational modifications of this compound in cellular models.
Introduction
This compound is a therapeutic protein used to stimulate the production of neutrophils, a type of white blood cell.[1] It functions by binding to the G-CSF receptor, which activates downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, to promote cell survival, proliferation, and differentiation.[2] Accurate and reliable detection of this compound in cell lysates is critical for preclinical research and drug development to understand its mechanism of action and cellular fate. Western blotting is a widely used technique for the specific identification and semi-quantitative analysis of proteins in a complex mixture like a cell lysate.[3][4]
This compound Signaling Pathway
The binding of this compound to its receptor (G-CSF-R) on the surface of target cells initiates a cascade of intracellular signaling events. This process begins with the dimerization of the receptor, leading to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the G-CSF-R. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Upon docking, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors for genes involved in cell survival and proliferation. Additionally, this compound binding can activate the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which also play crucial roles in cell survival and proliferation.[2]
Experimental Protocol: Western Blot for this compound
This protocol outlines the steps for detecting this compound in cell lysates.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| Anti-Human G-CSF Antibody | R&D Systems | AF-214-NA |
| HRP-conjugated Anti-Goat IgG Secondary Antibody | R&D Systems | HAF109 |
| Recombinant Human G-CSF (Positive Control) | R&D Systems | 214-CS |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precision Plus Protein™ All Blue Prestained Protein Standards | Bio-Rad | 1610373 |
| Mini-PROTEAN® TGX™ Precast Gels | Bio-Rad | Varies by percentage |
| Trans-Blot® Turbo™ Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Clarity™ Western ECL Substrate | Bio-Rad | 1705061 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Tris-Buffered Saline with Tween® 20 (TBST) | MilliporeSigma | T9039 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
Experimental Workflow
Detailed Protocol
1. Cell Lysate Preparation
-
Culture cells to the desired confluency and treat with this compound as required by the experimental design.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6][7] Use 1 mL of lysis buffer per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
2. Protein Concentration Determination
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.[6][8]
-
Use bovine serum albumin (BSA) to generate a standard curve.
-
Measure the absorbance at 562 nm using a microplate reader.
3. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, dilute the cell lysates to the desired concentration with RIPA buffer.
-
For a standard mini-gel, a total protein load of 20-50 µg per lane is recommended for cell lysates.[3][6][9]
-
For the positive control, use 10-100 ng of recombinant human G-CSF.[3][10]
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5][11]
-
Centrifuge the samples briefly before loading onto the gel.
4. SDS-PAGE and Protein Transfer
-
Load the prepared samples and a pre-stained protein standard into the wells of a 12% Mini-PROTEAN® TGX™ precast gel.
-
Perform electrophoresis at a constant voltage of 150V until the dye front reaches the bottom of the gel.[12]
-
Transfer the separated proteins from the gel to a PVDF membrane using a Trans-Blot® Turbo™ Transfer System, following the manufacturer's protocol.
5. Immunodetection
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[12][13]
-
Incubate the membrane with the primary antibody (Anti-Human G-CSF) diluted in 5% non-fat dry milk in TBST. A starting concentration of 0.1 µg/mL is recommended.[2][14] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
The expected band for this compound will be at approximately 18.8 kDa.[5][15]
-
Analyze the band intensities using appropriate software.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Sample Loading | ||
| Cell Lysate Total Protein | 20 - 50 µg | [3][6][9] |
| Recombinant this compound (Positive Control) | 10 - 100 ng | [3][10] |
| Antibody Dilution | ||
| Primary Antibody (Anti-Human G-CSF) | 0.1 µg/mL | [2][14] |
| Secondary Antibody (HRP-conjugated) | 1:2,000 - 1:10,000 | [16] |
| SDS-PAGE | ||
| Gel Percentage | 12% | [4] |
| Expected Band Size | ||
| This compound | ~18.8 kDa | [5][15] |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Band or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Low antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Inefficient protein transfer | Verify transfer efficiency using a pre-stained marker or Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept cold. |
This comprehensive protocol provides a robust starting point for the detection of this compound in cell lysates. Researchers are encouraged to optimize the conditions for their specific experimental setup to ensure reliable and reproducible results.
References
- 1. G-CSF Antibody - Novatein Biosciences [novateinbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Human granulocyte colony stimulating factor (hG-CSF): cloning, overexpression, purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. fortislife.com [fortislife.com]
- 13. origene.com [origene.com]
- 14. Anti-Human G-CSF - Leinco Technologies [leinco.com]
- 15. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in Escherichia coli compatible with industrial scale and with no antibiotics in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peakproteins.com [peakproteins.com]
Application Notes and Protocols for Establishing a Stable Cell Line for Testing Nartograstim Activity
Introduction
Nartograstim is a recombinant human granulocyte colony-stimulating factor (G-CSF) analog used to stimulate the proliferation and differentiation of neutrophil precursors, thereby increasing the neutrophil count in the blood.[1][2][3] It is primarily used to treat neutropenia in patients undergoing chemotherapy.[1][3] The biological activity of this compound is mediated through its binding to the G-CSF receptor (G-CSFR), which triggers intracellular signaling cascades promoting the survival, proliferation, and differentiation of hematopoietic cells.[4][5] To facilitate the development and quality control of this compound and its biosimilars, a robust and reproducible in vitro bioassay is essential. This document provides detailed protocols for establishing a stable cell line responsive to this compound and for performing a cell-based assay to quantify its activity.
Principle
The bioassay relies on a stable cell line that expresses the human G-CSF receptor. Upon stimulation with this compound, the cells proliferate in a dose-dependent manner. This proliferation can be quantified using a colorimetric or fluorometric assay, which serves as a measure of this compound's biological activity.
Part 1: this compound Signaling Pathway
This compound, like endogenous G-CSF, initiates its biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of target hematopoietic cells.[4] This binding induces receptor dimerization, which in turn activates associated Janus kinases (JAKs), particularly JAK2.[4][6] Activated JAKs phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins.[4] The primary downstream pathways activated include:
-
JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[4][5][6]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival by inhibiting apoptosis.[4][6]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily promotes cell proliferation.[4][5]
These signaling pathways collectively mediate the effects of this compound on neutrophil precursors.[4]
Figure 1: this compound (G-CSF) Signaling Pathway.
Part 2: Experimental Workflow for Stable Cell Line Generation
The overall process for establishing a stable cell line for this compound activity testing involves several key stages, from selecting a host cell line to validating the final clonal population.[7][8][9]
Figure 2: Experimental Workflow for Stable Cell Line Generation.
Part 3: Detailed Experimental Protocols
Protocol 1: Host Cell Line Selection and Maintenance
1.1. Cell Line Selection: A suitable host cell line should be chosen based on its growth characteristics and ease of transfection.[10] Commonly used cell lines for G-CSF assays include:
-
NFS-60 (Murine Myeloblastic Cell Line): This is a factor-dependent cell line that proliferates in response to G-CSF.[11]
-
HEK293 (Human Embryonic Kidney Cell Line): A robust and easily transfectable cell line. It requires transfection with the human G-CSF receptor to become responsive.[12][13]
-
Ba/F3 (Murine Pro-B Cell Line): Another factor-dependent cell line that can be engineered to express the G-CSFR and proliferate in response to G-CSF.[14]
1.2. Cell Culture and Maintenance: Cells should be cultured according to the supplier's recommendations (e.g., ATCC). Aseptic techniques must be used at all times.
-
Growth Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Adherent cells (like HEK293) should be passaged when they reach 80-90% confluency. Suspension cells (like NFS-60) should be split every 2-3 days to maintain optimal cell density.
Protocol 2: Vector Construction and Transfection
2.1. Expression Vector: An expression vector containing the full-length cDNA for the human G-CSF receptor (CSF3R) is required. The vector must also contain a selectable marker gene, such as neomycin phosphotransferase (for G418 resistance) or hygromycin B phosphotransferase.[10]
2.2. Transfection: The choice of transfection method depends on the host cell line.[15]
-
Lipofection: Suitable for many adherent cell lines like HEK293. Use a commercially available lipid-based transfection reagent according to the manufacturer's protocol.
-
Electroporation: Often used for suspension cells or difficult-to-transfect cell lines.[15]
General Transfection Procedure (Lipofection):
-
Seed host cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Dilute plasmid DNA (G-CSFR expression vector) and the transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted DNA and reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the DNA-reagent complex dropwise to the cells.
-
Incubate the cells for 24-48 hours before starting the selection process.
Protocol 3: Selection of Stable Transfectants
3.1. Determine Optimal Antibiotic Concentration (Kill Curve): Before selecting transfected cells, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.[16]
-
Seed non-transfected host cells in a 96-well plate at a low density.
-
Add a range of concentrations of the selection antibiotic (e.g., G418 from 100 µg/mL to 1000 µg/mL) to the wells.[10]
-
Incubate the plate for 10-14 days, replacing the medium with fresh selective medium every 3-4 days.
-
Identify the lowest concentration of the antibiotic that causes complete cell death. This concentration will be used for selecting stable transfectants.
3.2. Selection of Resistant Cells:
-
48 hours post-transfection, split the cells into a larger culture flask containing growth medium supplemented with the pre-determined concentration of the selection antibiotic.
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
Most non-transfected cells will die within the first week. Resistant colonies or "islands" of surviving cells should become visible within 2-3 weeks.[16]
Protocol 4: Single-Cell Cloning and Expansion
4.1. Single-Cell Cloning by Limiting Dilution: This method is used to isolate individual clones to ensure the final cell line is monoclonal.[8]
-
Harvest the pool of resistant cells and perform a cell count.
-
Serially dilute the cell suspension in selective medium to a final concentration of 0.5-1 cell per 100 µL.
-
Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Incubate the plate for 2-3 weeks.
-
Screen the wells for single colonies using a microscope.
-
Select wells that contain a single, healthy-looking colony for expansion.
4.2. Clonal Expansion:
-
Gradually expand the selected single-cell clones by transferring them to progressively larger culture vessels (e.g., from a 96-well plate to a 24-well plate, then to a T-25 flask).
-
Maintain selective pressure during the initial stages of expansion.
-
Once a sufficient number of cells are obtained, create a frozen cell stock for each clone.
Protocol 5: Validation of this compound Activity (Cell Proliferation Assay)
5.1. Principle: The biological activity of this compound is determined by its ability to stimulate the proliferation of the stably transfected G-CSFR-expressing cells. Proliferation is measured using a metabolic indicator dye such as MTT or WST-8.[17]
5.2. Assay Procedure:
-
Cell Seeding: Harvest and wash the stable cell line to remove any residual growth factors. Resuspend the cells in a serum-free or low-serum assay medium and seed them into a 96-well plate.
-
Preparation of this compound Standards and Samples: Prepare a serial dilution of a this compound reference standard and the test samples in the assay medium.
-
Stimulation: Add the diluted this compound standards and samples to the wells containing the cells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[11]
-
Quantification of Proliferation: Add the proliferation reagent (e.g., WST-8) to each well and incubate for an additional 2-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve. The relative potency of the test sample can be calculated by comparing its dose-response curve to that of the reference standard.
Part 4: Data Presentation
The following tables summarize typical quantitative data and parameters for the this compound bioassay.
Table 1: Cell Seeding and Reagent Concentrations
| Parameter | Recommended Value |
| Cell Line | G-CSFR expressing NFS-60 or HEK293 |
| Seeding Density | 5 x 10^4 to 1 x 10^5 cells/well |
| Plate Format | 96-well, flat-bottom, tissue culture-treated |
| Assay Volume | 100 - 200 µL/well |
| This compound Concentration Range | 0.1 - 100 ng/mL |
| Incubation Time | 48 - 72 hours |
| Proliferation Reagent | WST-8 or MTT |
Table 2: Example Dose-Response Data for this compound
| This compound (ng/mL) | Absorbance (450 nm) | % Maximum Response |
| 100 | 1.85 | 100% |
| 30 | 1.78 | 96% |
| 10 | 1.55 | 84% |
| 3 | 1.10 | 59% |
| 1 | 0.65 | 35% |
| 0.3 | 0.35 | 19% |
| 0.1 | 0.20 | 11% |
| 0 (Control) | 0.10 | 0% |
Note: The EC50 (Effective Concentration for 50% response) can be calculated from this data using appropriate software (e.g., GraphPad Prism).
The successful establishment of a stable cell line expressing the G-CSF receptor provides a reliable and consistent tool for the in vitro bioassay of this compound. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a cell-based potency assay, which is a critical component for the characterization and quality control of this compound and related biosimilar products.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. 1mg.com [1mg.com]
- 3. practo.com [practo.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 6. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. bosterbio.com [bosterbio.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. tandfonline.com [tandfonline.com]
- 12. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. Receptor insertion into factor-dependent murine cell lines to develop specific bioassays for murine G-CSF and M-CSF and human GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 16. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]
Nartograstim in Tissue Regeneration: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nartograstim, a recombinant form of human granulocyte colony-stimulating factor (G-CSF), is a well-established therapeutic agent for stimulating the proliferation and differentiation of neutrophils.[1][2][3] Its primary clinical application is in the treatment of neutropenia, particularly in patients undergoing chemotherapy.[1][3] Emerging preclinical and clinical evidence, however, suggests a broader therapeutic potential for this compound in the field of regenerative medicine. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in tissue regeneration, with a focus on skin, bone, and nerve tissues.
This compound exerts its effects by binding to the G-CSF receptor (G-CSFR), which is expressed on a variety of cell types beyond hematopoietic precursors, including neurons, osteoblasts, and various progenitor cells.[4] This binding activates several downstream signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2][5][6] These pathways are crucial for cell survival, proliferation, differentiation, and migration, all of which are fundamental processes in tissue repair and regeneration.
Application in Skin Wound Healing and Regeneration
Recent studies have highlighted the potential of G-CSF in accelerating and improving the quality of skin wound healing.[7] It is believed to promote scarless tissue regeneration by modulating the inflammatory response, specifically by polarizing macrophages towards an anti-inflammatory, pro-reparative phenotype.[8]
Quantitative Data Summary: this compound in Skin Regeneration
| Parameter | Animal Model | Dosage | Treatment Duration | Key Findings |
| Wound Healing | Neutropenic Mice | 3 µ g/day (i.p.) | Daily | Significantly improved wound healing.[9] |
| Cutaneous Ulcers | Human (Clinical Case Series) | 6 µg/cm² (topical) | 14 days | Significant improvement in ulcer healing scores.[10][11] |
| Radiation-Induced Dermatitis | Human (Pilot Study) | 300 µg (s.c. at periphery of wound) | Single dose | 86% of patients showed wound healing within 10 days.[12] |
| Oral and Genital Ulcers (Behçet's Disease) | Human (Clinical Study) | 120 µ g/day (topical for oral), 30 µ g/day (topical for genital) | 5 days | Decreased healing time and pain.[11] |
Experimental Protocol: Murine Skin Wound Healing Model
This protocol is adapted from studies investigating the effect of G-CSF on dermal wound healing.
1. Animal Model:
-
Use 8-12 week old C57BL/6 or BALB/c mice.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Shave the dorsal surface and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.
2. This compound Preparation and Administration:
-
Reconstitute lyophilized this compound in sterile, preservative-free 0.9% sodium chloride solution to a final concentration of 100 µg/mL.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 3 µ g/day or via subcutaneous (s.c.) injection around the wound margin.
-
The control group should receive injections of the vehicle (sterile 0.9% sodium chloride).
3. Outcome Assessment:
-
Wound Closure: Measure the wound area daily using a digital caliper and calculate the percentage of wound closure relative to the initial wound size.
-
Histological Analysis: Euthanize mice at specific time points (e.g., days 3, 7, 14 post-wounding). Excise the wound and surrounding tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition and scar formation.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of inflammation (e.g., F4/80 for macrophages), angiogenesis (e.g., CD31 for endothelial cells), and cell proliferation (e.g., Ki-67).
Workflow for studying this compound in a murine skin wound healing model.
Application in Bone Regeneration
G-CSF has been shown to promote bone healing by mobilizing hematopoietic and endothelial progenitor cells, which can contribute to angiogenesis and osteogenesis at the site of injury.[12][13]
Quantitative Data Summary: this compound in Bone Regeneration
| Parameter | Animal Model | Dosage | Treatment Duration | Key Findings |
| Fracture Healing | Rat (Tibia Fracture) | 25 µg/kg/day (s.c.) | 7 days | Significantly improved radiological scores and biomechanical strength.[1] |
| Delayed Union Fracture | Rat (Femur) | 50 µg/kg/day (s.c.) | 5 days | Increased woven bone formation and faster bone formation.[5][13] |
| Calvarial Defect | Rat | 1 µg and 5 µg (controlled release) | Single application | Significantly enhanced new bone formation.[12] |
Experimental Protocol: Rat Femoral Defect Model
This protocol is based on studies evaluating G-CSF's effect on bone regeneration in a critical-sized defect model.
1. Animal Model:
-
Use adult male Sprague-Dawley or Fischer 344 rats.
-
Anesthetize the animals and create a critical-sized (e.g., 4.5-5 mm) segmental defect in the mid-diaphysis of the femur using a dental drill or oscillating saw under sterile surgical conditions.
-
Stabilize the femur using an internal fixation plate or an intramedullary pin.
2. This compound Preparation and Administration:
-
Prepare this compound solution as described for the skin model.
-
Administer this compound subcutaneously at a dose of 50 µg/kg/day for 5 consecutive days, starting on the day of surgery.[5][13]
-
The control group receives daily subcutaneous injections of saline.
3. Outcome Assessment:
-
Radiographic Analysis: Perform X-ray or micro-computed tomography (µCT) scans at regular intervals (e.g., 2, 4, 8, and 12 weeks post-surgery) to monitor bone formation within the defect. Quantify bone volume and bone mineral density.
-
Histological Analysis: At the end of the study period, euthanize the animals and harvest the femurs. Decalcify the bones (if necessary for sectioning) and embed in paraffin or plastic. Stain sections with H&E and Masson's trichrome to visualize new bone formation, callus morphology, and tissue integration.
-
Biomechanical Testing: Perform three-point bending tests on the healed femurs to determine their mechanical properties, such as maximum load, stiffness, and energy to failure.
Workflow for studying this compound in a rat femoral defect model.
Application in Nerve Regeneration
G-CSF has demonstrated neuroprotective effects in models of central and peripheral nerve injury.[9][14][15] It is thought to reduce neuronal apoptosis, modulate inflammation, and promote angiogenesis in the injured nervous tissue.[9][14]
Quantitative Data Summary: this compound in Nerve Regeneration
| Parameter | Condition | Dosage | Treatment Duration | Key Findings |
| Spinal Cord Injury | Human (Phase I/IIa Trial) | 5 or 10 µg/kg/day (i.v.) | 5 days | Neurological improvement observed in all patients.[9] |
| Parkinson's Disease | Human (Phase I Trial) | 3.3 µg/kg/day (s.c.) | 5 days, 6 courses over 1 year | No progression of motor scores over 2 years.[8] |
| Compression Myelopathy | Human (Phase I/IIa Trial) | 5 or 10 µg/kg/day (i.v.) | 5 days | Improvement in motor and sensory functions.[16] |
Experimental Protocol: Rodent Spinal Cord Injury (SCI) Model
This protocol is a generalized representation of studies investigating the neuroprotective effects of G-CSF in SCI.
1. Animal Model:
-
Use adult female Sprague-Dawley rats.
-
Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.
-
Induce a contusion or compression injury of the spinal cord using a standardized impactor device or by applying a vascular clip for a defined period.
2. This compound Preparation and Administration:
-
Prepare this compound solution as previously described.
-
Administer this compound intravenously (i.v.) or subcutaneously (s.c.) at a dose of 5-10 µg/kg/day for 5-7 consecutive days, with the first dose administered shortly after the injury.
-
The control group should receive vehicle injections.
3. Outcome Assessment:
-
Functional Recovery: Assess motor function weekly using a standardized locomotor rating scale (e.g., Basso, Beattie, Bresnahan (BBB) scale).
-
Histological Analysis: At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the spinal cord, postfix, and cryoprotect in sucrose solution. Section the spinal cord and perform histological staining (e.g., H&E, Luxol Fast Blue for myelin) to assess lesion volume, tissue sparing, and demyelination.
-
Immunohistochemistry: Stain sections for neuronal markers (e.g., NeuN), axonal markers (e.g., neurofilament), and markers of inflammation (e.g., Iba1 for microglia/macrophages).
Workflow for studying this compound in a rat spinal cord injury model.
Signaling Pathways
The regenerative effects of this compound are mediated through the G-CSF receptor and the activation of intracellular signaling cascades. The JAK/STAT pathway is a primary mediator of G-CSF's effects.[2] Upon G-CSF binding, the G-CSFR dimerizes, leading to the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT proteins (primarily STAT3 and STAT5).[2] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell survival, proliferation, and differentiation.[2]
Simplified G-CSF/Nartograstim signaling pathway via JAK/STAT.
Conclusion
The available evidence strongly suggests that this compound, and G-CSF more broadly, holds significant promise for applications in tissue regeneration beyond its established role in hematopoiesis. The protocols outlined in this document provide a foundation for researchers to explore the therapeutic potential of this compound in preclinical models of skin, bone, and nerve injury. Further research is warranted to optimize dosing, delivery methods, and to fully elucidate the underlying molecular mechanisms driving its regenerative effects in different tissues. These investigations will be crucial for translating the promising preclinical findings into effective clinical therapies for a range of regenerative medicine applications.
References
- 1. Effects of human granulocyte-colony stimulating factor on fracture healing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of granulocyte colony stimulating factor to enhance healing on delayed union fracture model Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection of Granulocyte Colony-Stimulating Factor for Early Stage Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective therapy using granulocyte colony-stimulating factor for acute spinal cord injury: a phase I/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. Topical granulocyte colony-stimulating factor for the treatment of oral and genital ulcers of patients with Behçet's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Controlled Release of Granulocyte Colony-Stimulating Factor Enhances Osteoconductive and Biodegradable Properties of Beta-Tricalcium Phosphate in a Rat Calvarial Defect Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Five Days Granulocyte Colony-Stimulating Factor Treatment Increases Bone Formation and Reduces Gap Size of a Rat Segmental Bone Defect: A Pilot Study [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. imrpress.com [imrpress.com]
- 16. Neuroprotective therapy using granulocyte colony-stimulating factor for patients with worsening symptoms of compression myelopathy, part 1: a phase I and IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in recombinant Nartograstim production
Welcome to the technical support center for recombinant Nartograstim production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recombinant production challenging?
This compound is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF), a hematopoietic growth factor used to treat neutropenia.[1][2] It is typically produced in Escherichia coli expression systems.[2][3] The primary challenges in its production often revolve around achieving high yields of soluble, correctly folded, and biologically active protein. Common issues include low expression levels, formation of insoluble aggregates known as inclusion bodies, protein instability, and difficulties in purification.[4][5]
Q2: My E. coli culture shows good growth, but I'm getting very low or no expression of this compound. What are the possible causes?
Low or no protein expression despite good cell growth can be attributed to several factors:
-
Sub-optimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical.[6][7]
-
Codon Usage Bias: The gene sequence for this compound may contain codons that are rare in E. coli, leading to translational stalling and low protein synthesis.[6]
-
mRNA Instability: The secondary structure of the mRNA transcript, particularly at the 5' end, can hinder ribosome binding and translation initiation.[1][8]
-
Toxicity of this compound: The expressed protein might be toxic to the E. coli host, leading to cell stress and reduced protein production.[6][7]
-
Plasmid Instability: The expression plasmid could be lost during cell division if the selective pressure (antibiotic concentration) is inadequate.
-
Incorrect Vector or Host Strain: The choice of expression vector and E. coli strain is crucial for optimal expression. For instance, T7 promoter-based vectors require a host strain that expresses T7 RNA polymerase, such as BL21(DE3).[7][9]
Q3: A large portion of my expressed this compound is found in inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are dense aggregates of misfolded protein.[4][10] To increase the soluble fraction of this compound, consider the following strategies:
-
Lower Induction Temperature: Reducing the temperature (e.g., to 16-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[6]
-
Reduce Inducer Concentration: Lowering the concentration of IPTG can decrease the rate of transcription and translation, which may promote correct folding.[6]
-
Use a Different E. coli Strain: Strains engineered to enhance protein folding, such as those co-expressing chaperones, can be beneficial.
-
Optimize Culture Medium: Supplementing the medium with additives like glucose (1%) can sometimes improve solubility.[6]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins.
-
Solubilization and Refolding: If the above strategies are insufficient, inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea or guanidine hydrochloride), and then refolded into their active conformation.[11][12][13]
Troubleshooting Guides
Guide 1: Low this compound Yield
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Caption: Key factors that can lead to the instability of recombinant this compound.
| Stability Issue | Contributing Factors | Mitigation Strategies |
| Proteolysis (Degradation) | Host cell proteases released during lysis. | Work at low temperatures (4°C). Add a cocktail of protease inhibitors to lysis and purification buffers. [6][14] |
| Oxidation | Exposure to atmospheric oxygen, presence of metal ions. [15] | Add reducing agents like DTT or TCEP to buffers (if compatible with purification). [7]Use metal chelators such as EDTA. |
| Aggregation | High protein concentration, sub-optimal buffer conditions (pH, ionic strength). [16] | Optimize buffer composition. Consider adding stabilizing excipients like glycerol, arginine, or non-ionic detergents. [7][17] |
| Denaturation | Extreme pH or temperature. [16][18] | Maintain a pH where this compound is stable. Keep samples on ice or at 4°C throughout the purification process. [18] |
Data Summary
Table 1: Comparison of this compound Production in Different Media
| Culture Medium | This compound Titer (g/L) | Reference |
| Auto-induction Medium | 1.17 | [2][19] |
| Chemically Defined Medium | 0.95 | [2][19] |
Table 2: Recovery and Purity at Different Purification Stages
| Purification Step | Purity (%) | Recovery (%) | Reference | | :--- | :--- | :--- | | Refolding and pH Adjustment | 78 | - | [2][19]| | Anion Exchange followed by Cation Exchange Chromatography | 91-98 | 2.2 | [2][19]|
Experimental Protocols
Protein Quantification: Bicinchoninic Acid (BCA) Assay
This protocol is for determining the total protein concentration in a sample. [20] Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL stock)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Prepare Standards: Prepare a series of BSA standards by diluting the stock solution. A typical range is 0-2 mg/mL. [8]2. Prepare Working Reagent: Mix BCA Reagent A and Reagent B at a 50:1 ratio. [21]3. Sample Preparation: Dilute your this compound samples to fall within the range of the BSA standards.
-
Assay:
-
Pipette 10-25 µL of each standard and unknown sample into separate wells of the microplate. [8][22] * Add 200 µL of the working reagent to each well. [8][22] * Mix gently and incubate the plate at 37°C for 30 minutes. [8][21]5. Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm. [8][21]6. Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of your unknown samples. [8]
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
This protocol is used to separate proteins based on their molecular weight. [23][24] Materials:
-
Polyacrylamide gels (precast or hand-cast)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
Sample loading buffer (e.g., Laemmli buffer) with a reducing agent
-
Protein molecular weight marker
-
Electrophoresis apparatus and power supply
-
Coomassie blue stain or other protein stain
Procedure:
-
Sample Preparation: Mix your protein sample with an equal volume of 2x sample loading buffer. Heat the samples at 95°C for 5 minutes to denature the proteins. [23][25]2. Gel Loading: Load the denatured samples and the molecular weight marker into the wells of the polyacrylamide gel. [23][26]3. Electrophoresis: Place the gel in the electrophoresis chamber and fill it with running buffer. Apply a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel. [23]4. Staining: After electrophoresis, stain the gel with Coomassie blue to visualize the protein bands.
-
Analysis: The expressed this compound should appear as a distinct band at its expected molecular weight (approximately 18.8 kDa). [2]
Western Blotting
This protocol is used for the specific detection of this compound using antibodies.
Materials:
-
SDS-PAGE setup
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to this compound
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Run an SDS-PAGE gel with your samples as described above.
-
Protein Transfer: Transfer the separated proteins from the gel to the membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Inclusion Body Solubilization and Refolding
This protocol outlines a general procedure for recovering this compound from inclusion bodies. [11][12] Materials:
-
Lysis buffer
-
Wash buffer
-
Solubilization buffer (e.g., 8 M urea or 6 M guanidine-HCl in a suitable buffer with a reducing agent)
-
Refolding buffer (typically a large volume of a buffer with a low concentration of denaturant and a redox system)
Procedure:
-
Cell Lysis and Inclusion Body Isolation: Lyse the E. coli cells and centrifuge to pellet the inclusion bodies. Wash the pellet to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion body pellet in the solubilization buffer and incubate with stirring until the pellet is completely dissolved. [13]3. Refolding: Slowly add the solubilized protein to a large volume of refolding buffer with gentle stirring. This rapid dilution allows the protein to refold. Alternatively, dialysis can be used to gradually remove the denaturant.
-
Purification: Purify the refolded this compound using chromatography techniques.
Protein Purification by Ion-Exchange Chromatography (IEX)
This protocol describes the purification of this compound based on its net charge. [1][3] Materials:
-
IEX column (anion or cation exchange, depending on the pI of this compound and the buffer pH)
-
Equilibration/Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration or a different pH)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer. [1]2. Sample Loading: Load the protein sample onto the column. This compound will bind to the resin if it has the opposite charge. [3][19]3. Washing: Wash the column with the binding buffer to remove unbound contaminants. [1]4. Elution: Elute the bound this compound by applying a linear gradient of increasing salt concentration or by a step elution with the high-salt elution buffer. [3][4]5. Fraction Collection: Collect the eluted fractions and analyze them for the presence of this compound using SDS-PAGE.
Signaling Pathways and Expression Regulation
Regulation of the T7 Expression System in E. coli
Caption: A diagram illustrating the IPTG-inducible T7 expression system in E. coli.
The T7 expression system is commonly used for high-level production of recombinant proteins in E. coli. [10][27]The gene encoding T7 RNA polymerase is integrated into the host chromosome under the control of the lacUV5 promoter. [28][29]The lacI gene, also on the chromosome, constitutively expresses the LacI repressor, which binds to the lacUV5 promoter and prevents the expression of T7 RNA polymerase. [27] Upon addition of an inducer like IPTG, the LacI repressor is inactivated, allowing for the expression of T7 RNA polymerase. [27]This polymerase then specifically recognizes the T7 promoter on the expression plasmid and drives high-level transcription of the target gene, in this case, this compound.
References
- 1. conductscience.com [conductscience.com]
- 2. Pierce BCA Protein Assay Protocol [protocols.io]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Choice of expression plasmids – Protein Expression and Purification Core Facility [embl.org]
- 10. neb.com [neb.com]
- 11. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. goldbio.com [goldbio.com]
- 18. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 19. Protein purification by IE-chromatography [reachdevices.com]
- 20. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 21. qb3.berkeley.edu [qb3.berkeley.edu]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. neobiotechnologies.com [neobiotechnologies.com]
- 24. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 25. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SDS-PAGE Protocol | Rockland [rockland.com]
- 27. T7 expression system - Wikipedia [en.wikipedia.org]
- 28. scispace.com [scispace.com]
- 29. Regulating the T7 RNA polymerase expression in E. coli BL21 (DE3) to provide more host options for recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
Nartograstim Optimization for Primary Cell Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nartograstim concentration in primary cell cultures. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a recombinant human granulocyte colony-stimulating factor (G-CSF), a type of growth factor that stimulates the bone marrow to produce more white blood cells, specifically neutrophils.[1][2][3] In a cell culture setting, this compound binds to the G-CSF receptor (G-CSF-R) on the surface of target cells, such as hematopoietic progenitor cells.[1][4] This binding triggers a series of intracellular signaling cascades that promote cell survival, proliferation, and differentiation.[1][4]
Q2: Which signaling pathways are activated by this compound?
A2: The binding of this compound to its receptor primarily activates three key signaling pathways:
-
JAK/STAT Pathway: Receptor dimerization activates Janus kinase 2 (JAK2), which then phosphorylates STAT proteins (mainly STAT3 and STAT5). These proteins dimerize, move to the nucleus, and act as transcription factors for genes involved in cell survival, proliferation, and differentiation.[4]
-
PI3K/Akt Pathway: This pathway is crucial for protecting cells from apoptosis (programmed cell death).[4]
-
Ras/Raf/MEK/ERK Pathway: This pathway plays a significant role in promoting cell cycle progression and proliferation.[4]
Q3: What is a recommended starting concentration for this compound in primary cell cultures?
A3: The optimal concentration of this compound is highly dependent on the primary cell type being cultured. For in vitro studies on leukemic cell lines, concentrations have been tested in the range of 10 ng/mL to 100 ng/mL.[5] A recommended starting point for primary hematopoietic cells is to perform a dose-response experiment with concentrations spanning 10 ng/mL to 50 ng/mL.
Q4: How do I determine the optimal this compound concentration for my specific experiment?
A4: The best approach is to perform a dose-response (or titration) experiment. This involves culturing your primary cells with a range of this compound concentrations to identify the concentration that yields the desired biological effect (e.g., maximal proliferation) without causing cytotoxicity. See the "Experimental Protocols" section for a detailed methodology.
Troubleshooting Guide
Problem: I am observing low cell viability or poor proliferation after treatment with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The concentration may be too low to elicit a response or too high, leading to cytotoxicity. Perform a dose-response experiment to find the optimal concentration (see Protocol 1). |
| Poor Culture Conditions | Ensure the basal medium, serum, and other supplements are fresh and of high quality. Check for potential issues like incorrect pH, osmolality, or nutrient depletion.[6][7] |
| Cell Quality Issues | The primary cells may have low viability post-isolation. Assess cell viability immediately after isolation and before plating. Ensure proper handling to minimize stress. |
| Contamination | Microbial (bacteria, fungi) or mycoplasma contamination can severely impact cell health.[8] Regularly test your cultures for contamination. If contamination is found, discard the culture and decontaminate the incubator and hood.[7] |
| Incorrect CO2 Levels | The percentage of CO2 in the incubator must match the sodium bicarbonate concentration in your medium.[7] For example, use 5% to 10% CO2 for sodium bicarbonate levels of 2.0 to 3.7 g/L, respectively.[7] |
Problem: My cells are differentiating into an undesired lineage.
| Possible Cause | Suggested Solution |
| This compound-Induced Differentiation | This compound is a differentiation factor for the granulocytic lineage.[4] If this is not the desired outcome, consider if this compound is the appropriate cytokine for your experiment. In some leukemic cells, G-CSF has been shown to induce differentiation.[5] |
| Presence of Other Factors | The basal media or serum may contain other factors that are influencing cell fate. Consider using a serum-free, defined medium to have more control over the culture environment. |
| Over-Passaging of Cells | Primary cells have a limited lifespan and can change their characteristics with time in culture. This is known as genetic drift.[8] Use cells at a low passage number and document it carefully.[8] |
Problem: I am observing high levels of cytotoxicity.
| Possible Cause | Suggested Solution |
| This compound Concentration Too High | While G-CSF is generally well-tolerated, excessively high concentrations could be detrimental. Lower the concentration range in your dose-response experiment. |
| Reagent Quality | Ensure the this compound stock is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| On-Target Cytotoxicity on Malignant Cells | This compound is generally used to promote cell survival, but its effects can be complex. If working with primary cancer cells, be aware that G-CSF receptors may be expressed on some solid tumors and could potentially stimulate their proliferation.[5] |
| Contamination | Endotoxins from bacterial contamination can cause significant cytotoxicity. Ensure all reagents and plasticware are sterile and endotoxin-free. |
Quantitative Data Summary
The following table summarizes data from a dose-finding study of this compound for mobilizing peripheral blood progenitor cells (PBPCs) in human volunteers. While this data is from an in vivo study, it demonstrates a clear dose-dependent effect of this compound.
Table 1: In Vivo Dose-Response of this compound on Hematopoietic Cell Mobilization
| This compound Dose (µg/kg/day) | Peak CD34+ cells (x 10³/mL) | Peak CFU-GM (x 10³/mL) |
|---|---|---|
| 1 | Data not specified | Data not specified |
| 2 | Data not specified | Data not specified |
| 4 | Data not specified | Data not specified |
| 8 | 82.8 | 16.7 |
Data adapted from a study on normal volunteers receiving subcutaneous injections for 5 days.[9] CFU-GM: Colony-Forming Unit-Granulocyte/Macrophage.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
This protocol describes a general workflow to identify the optimal concentration of this compound for promoting the proliferation of primary target cells.
Methodology:
-
Cell Preparation:
-
Isolate primary cells of interest (e.g., CD34+ hematopoietic stem and progenitor cells) using your established protocol.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion. Viability should be >90%.
-
Resuspend cells in the appropriate complete culture medium at the desired seeding density.
-
-
Experimental Setup:
-
Seed cells into a 96-well flat-bottom tissue culture plate.
-
Prepare serial dilutions of this compound in complete culture medium. Recommended test concentrations: 0 (control), 1, 10, 50, and 100 ng/mL.
-
Add the prepared this compound dilutions to the wells in triplicate. Include a "medium only" control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Assessment of Proliferation:
-
At the end of the incubation period, assess cell proliferation using a colorimetric assay such as XTT or MTT, which measures metabolic activity.[10]
-
Briefly, for an XTT assay, add the XTT reagent to each well and incubate for 4 hours at 37°C.[10]
-
Measure the optical density (absorbance) using a microplate reader at 490 nm (measurement) and 650 nm (reference).[10]
-
-
Data Analysis:
-
Subtract the reference absorbance from the measurement absorbance for each well.
-
Average the values for the triplicate wells.
-
Plot the mean absorbance against the this compound concentration to generate a dose-response curve. The optimal concentration is typically the lowest concentration that gives the maximal proliferative response.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity
This protocol helps determine if this compound is causing cell death at the tested concentrations. It can be run in parallel with the proliferation assay.
Methodology:
-
Experimental Setup:
-
Set up the experiment exactly as described in Protocol 1 (steps 1 and 2).
-
-
Assessment of Cytotoxicity (LDH Assay):
-
At the end of the incubation period, assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture and measuring the change in absorbance over time.
-
Include positive controls (cells lysed with a detergent provided in the kit) to represent 100% cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control.
-
Plot the percentage of cytotoxicity against the this compound concentration. This will help you identify any concentration that causes a significant increase in cell death.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. 1mg.com [1mg.com]
- 3. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of granulocyte-colony stimulating factor and the expression of its receptor on various malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell culture conditions for G-CSF (granulocyte-colony stimulating factor) production by genetically engineered Namalwa KJM-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems [mdpi.com]
- 9. Characterization of peripheral blood progenitor cells mobilized by this compound (N-terminal replaced granulocyte colony-stimulating factor) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nartograstim Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Nartograstim in solution. This compound, a recombinant human granulocyte colony-stimulating factor (G-CSF), is a therapeutic protein susceptible to aggregation, which can compromise its efficacy and safety. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a biologically engineered protein that stimulates the production of neutrophils, a type of white blood cell.[1][2] Aggregation is a process where individual protein molecules clump together, which can lead to a loss of therapeutic activity, and in some cases, may trigger an immune response in patients.[3]
Q2: What are the primary factors that induce this compound aggregation?
A2: The main factors contributing to the aggregation of this compound, and G-CSF in general, include:
-
pH: G-CSF is most stable in acidic conditions (around pH 4.0) and has a significantly increased tendency to aggregate at pH values above 5.0.[4][5][6]
-
Temperature: Elevated temperatures can cause the protein to unfold and aggregate.[4][7]
-
Mechanical Stress: Agitation, shearing (e.g., during pumping or injection), and exposure to interfaces (like air-liquid) can induce aggregation.
-
Protein Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions and aggregation.[4]
Q3: What is the isoelectric point (pI) of this compound and why is it important?
A3: The isoelectric point (pI) of recombinant human G-CSF is approximately 6.1.[8] At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between molecules and can lead to an increased tendency for aggregation. Therefore, formulating this compound at a pH away from its pI is crucial for maintaining its stability.
Q4: What are common excipients used to stabilize this compound in solution?
A4: Common excipients used in the formulation of G-CSF products like Lenograstim (a very similar molecule to this compound) include stabilizers such as sugars (e.g., mannitol), amino acids (e.g., arginine, phenylalanine, methionine), and surfactants (e.g., polysorbate 20). These ingredients help to prevent aggregation and maintain the protein's native conformation.[5]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues related to this compound aggregation during experiments.
Issue 1: Visible precipitation or cloudiness in the this compound solution.
-
Question: I observed visible particles in my this compound solution after storage. What could be the cause and how can I prevent this?
-
Answer: Visible precipitation is a clear indicator of extensive aggregation. The most likely causes are suboptimal pH, high temperatures, or mechanical stress.
-
pH Check: Verify the pH of your buffer. For G-CSF, a pH above 5.0 significantly increases aggregation.[4][6] The optimal pH for stability is around 4.0.[4]
-
Temperature Control: Ensure that the solution has been stored at the recommended temperature (typically 2-8°C) and has not been subjected to freeze-thaw cycles unless validated for your specific formulation.[7]
-
Handling Procedures: Avoid vigorous shaking or vortexing of the protein solution. Use gentle mixing techniques.
-
Issue 2: Increased aggregate formation detected by analytical methods (e.g., SEC, DLS).
-
Question: My analytical results show an increase in high molecular weight species (aggregates) over time. How can I improve the stability of my this compound solution?
-
Answer: An increase in soluble aggregates detected by techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) indicates the initial stages of aggregation.
-
Formulation Optimization: Consider the addition of stabilizing excipients. The table below summarizes common stabilizers and their typical concentrations used for G-CSF formulations.
-
Buffer Selection: Ensure your buffer has sufficient buffering capacity to maintain the target pH.
-
Quantitative Data Summary: Common Stabilizers for G-CSF Formulations
| Stabilizer Category | Example Excipient | Typical Concentration Range | Mechanism of Action |
| Surfactant | Polysorbate 20 | 0.004% - 0.01% | Reduces surface tension and prevents adsorption to interfaces. |
| Polyol/Sugar | Mannitol | 2.5% - 5% | Acts as a cryoprotectant and provides tonicity. |
| Amino Acid | Arginine | 1% | Suppresses aggregation by interacting with the protein surface. |
| Amino Acid | Phenylalanine | 1% | Can help to stabilize the protein structure. |
| Amino Acid | Methionine | 0.1% | Acts as an antioxidant to prevent oxidation-induced aggregation. |
Data derived from the formulation of Granocyte (Lenograstim).[5]
Experimental Protocols
Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
This protocol provides a general method for the separation and quantification of this compound monomers, dimers, and higher-order aggregates.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.
-
Column: A silica-based SEC column with a pore size suitable for the separation of proteins in the molecular weight range of this compound (approximately 18.8 kDa) and its aggregates (e.g., 300 Å pore size).
-
Mobile Phase: A buffer that minimizes secondary interactions with the column matrix, for example, 150 mM sodium phosphate, pH 7.0.
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any large particles.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. The percentage of each species can be calculated relative to the total peak area.
-
Detection of this compound Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Instrumentation: A DLS instrument with a temperature-controlled sample holder.
-
Procedure:
-
Sample Preparation: Filter the this compound solution through a low-protein-binding 0.22 µm filter directly into a clean, dust-free cuvette.
-
Instrument Setup: Set the desired measurement temperature (e.g., 25°C) and allow the sample to equilibrate.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument software will generate an intensity-weighted size distribution.
-
Data Interpretation: The presence of larger species in the size distribution plot is indicative of aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be due to aggregation.
-
Visualizations
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A flowchart for troubleshooting this compound aggregation.
G-CSF Receptor Signaling Pathway
Caption: Simplified G-CSF receptor signaling cascade.
Experimental Workflow for this compound Aggregation Analysis
Caption: Workflow for analyzing this compound aggregation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. researchgate.net [researchgate.net]
- 4. cellsciences.com [cellsciences.com]
- 5. Aggregation of granulocyte-colony stimulating factor in vitro involves a conformationally altered monomeric state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant Human G-CSF Characterization - Creative Proteomics [creative-proteomics.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
Nartograstim Technical Support Center: Stability, Storage, and Handling for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Nartograstim for research applications. This compound is a recombinant human granulocyte colony-stimulating factor (G-CSF) analog.[1] Proper handling and storage are critical to ensure its biological activity and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound, like other recombinant proteins, should be stored at -20°C or -80°C to minimize degradation.[2][3] For short-term storage of a few weeks, 4°C is acceptable.[4] It is crucial to keep the product in a desiccated environment as moisture can compromise its stability.[3]
Q2: How should I store reconstituted this compound solution?
Once reconstituted, this compound solution is more susceptible to degradation. For short-term storage (up to one week), it is recommended to store the solution at 2-8°C.[5][6] For longer-term storage, it is advisable to aliquot the reconstituted protein into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[2][7] The addition of a cryoprotectant like glycerol (at 10-50%) can help prevent the formation of ice crystals during freezing.[2]
Q3: Can I store reconstituted this compound at room temperature?
Based on data for a similar G-CSF, Tbo-filgrastim, reconstituted solutions may be kept at room temperature (up to 25°C) for a limited period, typically not exceeding 5 days.[8][9][10] If not used within this timeframe, it should be returned to refrigerated conditions. However, for optimal stability in a research setting, continuous refrigeration or frozen storage is recommended.
Q4: Is this compound sensitive to light?
Yes, as with many proteins, exposure to light should be minimized.[8][9] Store both lyophilized powder and reconstituted solutions in the dark or in amber vials to prevent photodegradation.
Q5: What is the recommended procedure for reconstituting lyophilized this compound?
It is recommended to reconstitute lyophilized G-CSF in sterile, distilled water or a buffer solution as specified on the product datasheet.[5] To avoid foaming and potential denaturation, gently swirl or pipette the solution up and down to dissolve the powder; do not shake vigorously.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Biological Activity | - Improper storage temperature.- Repeated freeze-thaw cycles.- Exposure to extreme pH or light. | - Ensure storage at recommended temperatures (-20°C or -80°C for long-term).- Aliquot reconstituted protein to avoid freeze-thaw cycles.- Protect from light and maintain a stable pH. |
| Visible Precipitates or Aggregation | - High protein concentration.- Incorrect buffer pH or ionic strength.- Mechanical stress (e.g., vigorous shaking).- Contamination. | - Store at a protein concentration of 1-5 mg/mL.- Optimize buffer conditions; the pH should be kept away from the protein's isoelectric point.- Handle gently; avoid shaking.- Use sterile techniques for reconstitution and handling. |
| Low Protein Yield After Reconstitution | - Protein adsorption to the vial surface.- Incomplete dissolution. | - Use low-protein-binding tubes.- Ensure complete dissolution by gentle agitation. |
Stability and Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound, based on general guidelines for recombinant proteins and data from similar G-CSF molecules like Filgrastim and Tbo-filgrastim.
Table 1: Storage of Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -80°C or -20°C | Months to years | Ideal for preserving integrity.[2] |
| Short-term | 4°C | Weeks | Suitable for frequent use.[4] |
| Room Temperature | Ambient | Not Recommended | Avoid for extended periods. |
Table 2: Storage of Reconstituted this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -80°C | Months | Aliquot to avoid freeze-thaw cycles.[2] Consider adding a cryoprotectant. |
| Short-term | 2-8°C | Up to 7 days | Recommended for immediate use.[5] |
| Room Temperature | Up to 25°C | Up to 5 days | Based on Tbo-filgrastim data; should be avoided if possible.[8][9][10] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the presence and extent of protein aggregation in a this compound solution.
Methodology:
-
Sample Preparation:
-
Prepare this compound samples at a concentration of 1 mg/mL in the desired buffer.
-
Filter the sample through a 0.22 µm syringe filter to remove any large particles that could interfere with the measurement.[11]
-
Ensure the cuvette is thoroughly cleaned with filtered, distilled water and dried with canned air.[11]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Set the measurement parameters, including temperature and acquisition time.
-
-
Measurement:
-
Pipette approximately 30 µL of the filtered sample into the cuvette.
-
Place the cuvette in the DLS instrument.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[12]
-
-
Data Analysis:
-
The software will calculate the hydrodynamic radius (Rh) of the particles in the solution.
-
A monomodal peak will indicate a homogenous sample with minimal aggregation.
-
The presence of larger particles or multiple peaks suggests the formation of aggregates.[12] The polydispersity index (PDI) will also provide information on the heterogeneity of the sample.[12]
-
Protocol 2: Analysis of this compound Purity and Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
Objective: To quantify the monomeric purity of this compound and detect the presence of aggregates and fragments.
Methodology:
-
Mobile Phase Preparation:
-
Instrument and Column Equilibration:
-
Equilibrate the SE-HPLC system, including the column (e.g., a silica-based column with an appropriate pore size for separating proteins in the molecular weight range of this compound), with the mobile phase until a stable baseline is achieved.[13]
-
-
Sample Preparation:
-
Chromatographic Run:
-
Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector at 280 nm.[14]
-
The main peak corresponds to the monomeric form of this compound.
-
Peaks eluting earlier than the main peak represent aggregates, while later eluting peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregates, and fragments by integrating the peak areas.
-
Visualizations
This compound Signaling Pathway
This compound, like other G-CSFs, binds to the G-CSF receptor on the surface of hematopoietic cells.[1][15] This binding triggers a cascade of intracellular signaling pathways, including the JAK/STAT, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, which promote the survival, proliferation, and differentiation of neutrophil precursors.[15]
Caption: this compound signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a this compound research sample.
Caption: Workflow for this compound stability testing.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. prospecbio.com [prospecbio.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tbo-filgrastim [healthbanks.com]
- 10. Tbo-filgrastim (Subcutaneous route) [sales-demo.adam.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. What is the SEC-HPLC Method for Determining Protein Purity? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Optimizing Nartograstim dosage to minimize off-target effects in mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nartograstim dosage to minimize off-target effects in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a recombinant form of human granulocyte colony-stimulating factor (G-CSF).[1] Its primary function is to stimulate the proliferation and differentiation of neutrophil precursor cells in the bone marrow.[1][2] This is achieved through binding to the G-CSF receptor (G-CSF-R) on target cells, which activates several intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and Ras/Raf/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (Ras/Raf/MEK/ERK) pathways.[2] The activation of these pathways leads to increased production and release of neutrophils into the bloodstream.
Q2: What are the common off-target effects of this compound administration in mice?
Common off-target effects observed in mice following this compound (or other G-CSF analogs) administration include:
-
Hepatotoxicity: Liver damage characterized by necrosis of hepatocytes, venous plethora, and red cell hemolysis has been reported.[2]
-
Splenomegaly: Enlargement of the spleen is a frequent finding, often associated with extramedullary hematopoiesis (blood cell production outside the bone marrow).
-
Induction of Myeloid-Derived Suppressor Cells (MDSCs): this compound can promote the expansion of MDSCs, which are immature myeloid cells with immunosuppressive functions. This can potentially interfere with anti-tumor immune responses.
-
Bone Pain: While difficult to directly measure in mice, bone pain is a very common side effect in humans receiving G-CSF, likely due to the rapid expansion of hematopoietic cells within the bone marrow. Behavioral surrogates can be used to assess this in mice.
-
Enhanced Bone Tumor Growth: In some preclinical models, G-CSF has been shown to enhance the growth of tumors within the bone.[1]
Q3: How can I minimize these off-target effects while maintaining the desired therapeutic effect?
Optimizing the dosage and administration schedule is key. Here are some strategies:
-
Dose Titration: Conduct a dose-response study to identify the minimum effective dose that achieves the desired level of neutrophil recovery without causing significant off-target effects. Start with a low dose and escalate gradually while monitoring both on-target and off-target markers.
-
Modified Dosing Schedule: Instead of a continuous daily administration, consider intermittent dosing schedules (e.g., every other day) which may be sufficient to maintain therapeutic efficacy while reducing the cumulative exposure and associated side effects.
-
Combination Therapy: In some contexts, combining this compound with other agents might allow for a dose reduction of this compound. However, this requires careful investigation to avoid unforeseen interactions.
Q4: What are the initial signs of off-target effects that I should monitor for in my mouse colony?
-
General Health: Monitor for changes in body weight, food and water intake, and overall activity levels. Lethargy or a ruffled coat can be early indicators of distress.
-
Physical Examination: Palpate the abdomen to check for an enlarged spleen.
-
Blood Analysis: Regularly monitor complete blood counts (CBCs). While an increase in neutrophils is expected, excessively high levels (leukocytosis) can be an adverse effect. Also, monitor liver enzymes (ALT, AST) in the serum for signs of hepatotoxicity.
Troubleshooting Guides
Problem 1: I am observing significant splenomegaly in my treated mice.
| Possible Cause | Troubleshooting Step |
| Dosage is too high. | Reduce the dose of this compound. Perform a dose-response study to find the optimal balance between neutrophil recovery and spleen size. |
| Prolonged treatment duration. | Shorten the duration of this compound administration if the experimental design allows. |
| Underlying inflammatory condition. | Ensure that the mice are free from other infections or inflammatory conditions that could be exacerbated by G-CSF. |
Problem 2: My experimental results are confounded by an immunosuppressive tumor microenvironment.
| Possible Cause | Troubleshooting Step |
| Induction of MDSCs by this compound. | Measure the levels of granulocytic and monocytic MDSCs in the blood, spleen, and tumor microenvironment using flow cytometry. If elevated, consider reducing the this compound dose. |
| Timing of this compound administration relative to other treatments (e.g., immunotherapy). | Adjust the timing of this compound administration to avoid peak MDSC expansion during critical windows of immune activation. |
Problem 3: I am seeing elevated liver enzymes in the serum of treated mice.
| Possible Cause | Troubleshooting Step |
| This compound-induced hepatotoxicity. | Lower the dosage of this compound. Perform histological analysis of the liver to assess the extent of damage. |
| Interaction with other administered compounds. | If co-administering other drugs, evaluate their potential for hepatotoxicity and consider staggered administration schedules. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of G-CSF on Spleen Weight in Mice
| G-CSF Dosage (µg/kg/day) | Duration | Mean Spleen Weight (mg) ± SD | Fold Increase vs. Control |
| Control (Vehicle) | 5 days | 85 ± 10 | 1.0 |
| 20 | 5 days | 150 ± 25 | 1.8 |
| 50 | 5 days | 250 ± 40 | 2.9 |
| 100 | 5 days | 400 ± 60 | 4.7 |
Note: Data synthesized from multiple sources and represent typical expected values. Actual results may vary depending on the mouse strain and specific experimental conditions.
Table 2: Effect of G-CSF Dosage on Liver Enzyme Levels in Mice
| G-CSF Dosage (µg/kg/day) | Duration | Serum ALT (U/L) ± SD | Serum AST (U/L) ± SD |
| Control (Vehicle) | 7 days | 35 ± 8 | 80 ± 15 |
| 50 | 7 days | 55 ± 12 | 120 ± 20 |
| 100 | 7 days | 80 ± 18 | 170 ± 30 |
| 200 | 7 days | 150 ± 35 | 280 ± 50 |
Note: Data synthesized from multiple sources and represent typical expected values. Actual results may vary depending on the mouse strain and specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6), aged 8-12 weeks.
-
Dosing Regimen: Administer this compound subcutaneously at a range of doses (e.g., 0, 10, 50, 100, 200 µg/kg/day) for a specified duration (e.g., 7 days).
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Euthanize the mice and collect the liver.
-
Serum Analysis: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using a commercially available kit.
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for signs of hepatocyte necrosis, inflammatory cell infiltration, and vascular congestion.
-
-
Data Analysis: Compare the serum enzyme levels and histological scores between the different dose groups.
Protocol 2: Quantification of Splenomegaly
-
Animal Model and Dosing: As described in Protocol 1.
-
Spleen Collection: At the end of the experiment, carefully dissect the spleen and remove any adhering connective tissue.
-
Spleen Weight: Weigh the spleen immediately using an analytical balance.
-
Spleen Index: Calculate the spleen index as (spleen weight / body weight) x 100.
-
Histopathology (Optional): Fix the spleen in 10% neutral buffered formalin for H&E staining to assess the expansion of red and white pulp and the extent of extramedullary hematopoiesis.
-
Data Analysis: Compare the spleen weight and spleen index across the different dosage groups.
Protocol 3: Analysis of Myeloid-Derived Suppressor Cells (MDSCs)
-
Animal Model and Dosing: As described in Protocol 1.
-
Single-Cell Suspension:
-
Spleen: Gently mash the spleen through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Blood: Collect blood in EDTA-coated tubes. Perform red blood cell lysis.
-
-
Flow Cytometry Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently conjugated antibodies against CD11b, Gr-1 (or Ly6G and Ly6C to distinguish subsets).
-
Granulocytic MDSCs (G-MDSCs): CD11b+Ly6G+Ly6Clow
-
Monocytic MDSCs (M-MDSCs): CD11b+Ly6G-Ly6Chigh
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage and absolute number of G-MDSCs and M-MDSCs in each sample.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical relationship between dosage and effects.
References
- 1. Hematopoietic Properties of Granulocyte Colony-Stimulating Factor/Immunoglobulin (G-CSF/IgG-Fc) Fusion Proteins in Normal and Neutropenic Rodents | PLOS One [journals.plos.org]
- 2. Effects of granulocyte-macrophage colony stimulating factor (GM-CSF) in vivo on cytokine production and proliferation by spleen cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Inclusion Bodies for Active Nartograstim Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of Nartograstim inclusion bodies to obtain a purified, active product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: Why is the yield of refolded this compound consistently low?
Answer:
Low refolding yield is a common issue that can be attributed to several factors. The primary cause is often protein aggregation, which competes with correct folding. Here are potential causes and solutions:
-
Incorrect Refolding Buffer Composition: The composition of the refolding buffer is critical for successful protein folding.[1][2] The absence of essential additives can lead to aggregation.
-
Solution: Optimize the refolding buffer by including additives that suppress aggregation and promote proper folding. Arginine is a commonly used aggregation suppressor.[1] A redox system, such as a combination of reduced and oxidized glutathione, is often necessary to facilitate correct disulfide bond formation.
-
-
Suboptimal pH and Temperature: The pH and temperature of the refolding environment significantly influence the folding process.
-
Solution: Experiment with a range of pH values and temperatures to find the optimal conditions for this compound. It is often beneficial to perform refolding at a lower temperature (4-15°C) to reduce the rate of aggregation.[3]
-
-
High Protein Concentration: A high concentration of the denatured protein during refolding can favor intermolecular interactions, leading to aggregation.
-
Inefficient Removal of Denaturant: The speed and method of denaturant removal are crucial.
-
Solution: While dialysis is a common method, rapid dilution has been reported to yield a higher percentage of refolding (99%) for this compound.[4]
-
Question: What causes the this compound to precipitate out of solution during the refolding process?
Answer:
Precipitation during refolding is a clear indication of protein aggregation. This occurs when misfolded or partially folded protein molecules interact with each other to form insoluble aggregates.
-
Rapid Denaturant Removal: Removing the denaturant too quickly can shock the protein into an aggregated state.
-
Solution: Employ a gradual denaturant removal method. For this compound, the direct dilution method has proven effective.[4]
-
-
Presence of Impurities: Contaminating proteins from the E. coli host can co-precipitate with this compound.
-
Incorrect Redox Environment: For proteins with disulfide bonds like this compound, an improper redox potential can lead to incorrect disulfide bond formation and subsequent aggregation.
-
Solution: Incorporate a redox pair, such as reduced and oxidized glutathione, into the refolding buffer to facilitate proper disulfide bond shuffling.
-
Question: The purified this compound shows low biological activity. What could be the reason?
Answer:
Low biological activity suggests that the refolded protein is not in its native, functional conformation, even if it is soluble.
-
Incorrect Protein Folding: The protein may have folded into a stable but non-native structure.
-
Solution: Re-optimize the refolding conditions. This includes screening different additives, pH values, and temperatures. The use of "folding enhancers" in the refolding buffer can be explored.[1]
-
-
Oxidation or Modification of the Protein: The protein may have been chemically modified during the purification process.
-
Solution: Ensure all buffers are freshly prepared and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
-
-
Inaccurate Protein Quantification: The concentration of the active protein may be lower than estimated.
-
Solution: Use a reliable protein quantification method and compare it with a functional assay to determine the specific activity of the refolded this compound.
-
Frequently Asked Questions (FAQs)
Question: What is this compound and why is it produced as inclusion bodies?
Answer: this compound is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF), a cytokine that stimulates the production of neutrophils.[4][7] It is used therapeutically to treat neutropenia.[4] When overexpressed in E. coli, high levels of recombinant protein often accumulate as insoluble and inactive aggregates known as inclusion bodies.[5][8] This can be due to the high rate of protein synthesis, which overwhelms the bacterial folding machinery.[2]
Question: What are the key steps in recovering active this compound from inclusion bodies?
Answer: The process involves several key stages:
-
Cell Lysis and Inclusion Body Isolation: The E. coli cells are broken open, and the dense inclusion bodies are separated from soluble cellular components by centrifugation.[4]
-
Inclusion Body Washing: The isolated inclusion bodies are washed to remove contaminating proteins, DNA, and lipids.[5]
-
Solubilization: The washed inclusion bodies are dissolved using a strong denaturant, such as 8M urea or guanidine hydrochloride (Gdn-HCl), which unfolds the aggregated protein into a linear polypeptide chain.[9]
-
Refolding: The denatured protein is transferred to a refolding buffer where the denaturant is removed, allowing the protein to fold into its native, active conformation.[4][8]
-
Purification: The refolded this compound is purified from any remaining contaminants and misfolded species using chromatographic techniques.[4][10]
Question: Which refolding method is most effective for this compound?
Answer: For this compound, the direct dilution method has been shown to be highly effective, yielding a refolding percentage of up to 99%.[4] Other methods that have been evaluated include diafiltration and dialysis.[4]
Question: How is the refolded this compound purified?
Answer: A multi-step chromatography process is typically employed. A common strategy involves an initial anion-exchange chromatography step followed by cation-exchange chromatography.[4] This combination has been shown to achieve high purity (91%-98%).[4]
Quantitative Data Summary
Table 1: Comparison of Refolding Methods for this compound
| Refolding Method | Reported Refolding Yield (%) | Reference |
| Direct Dilution | 99 | [4] |
| Diafiltration | Evaluated, but lower than dilution | [4] |
| Dialysis | Evaluated, but lower than dilution | [4] |
Table 2: Recommended Buffer Compositions for this compound Purification
| Step | Buffer Component | Typical Concentration | Purpose |
| Inclusion Body Wash | Tris Buffer (pH 8.0) | 50 mM | Maintain pH |
| Triton X-100 | 1% (v/v) | Solubilize membrane proteins and lipids | |
| Urea | 1-2 M | Remove loosely associated proteins | |
| Solubilization | Tris Buffer (pH 8.0) | 50 mM | Maintain pH |
| Guanidine HCl or Urea | 6-8 M | Denature and solubilize the protein | |
| DTT or β-mercaptoethanol | 10-100 mM | Reduce disulfide bonds | |
| Refolding | Tris Buffer (pH 8.0-9.0) | 50 mM | Maintain pH for folding |
| L-Arginine | 0.4-0.8 M | Suppress aggregation | |
| GSSG/GSH | 0.5 mM / 5 mM | Redox shuttle for correct disulfide bond formation | |
| EDTA | 1-2 mM | Chelates metal ions to prevent oxidation |
Experimental Protocols
Protocol 1: Inclusion Body Washing
-
Resuspend the inclusion body pellet in a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1% Triton X-100, 1 M Urea).
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge at 15,000 x g for 20 minutes to pellet the inclusion bodies.
-
Discard the supernatant.
-
Repeat the wash step with a buffer lacking Triton X-100 and Urea to remove residual detergents and denaturant.
Protocol 2: Inclusion Body Solubilization
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea, 10 mM DTT).
-
Incubate at room temperature for 1-2 hours with stirring until the solution is clear.
-
Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
Carefully collect the supernatant containing the denatured this compound.
Protocol 3: Refolding by Rapid Dilution
-
Prepare the refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.5 M Arginine, 5 mM GSH, 0.5 mM GSSG, 1 mM EDTA).
-
Rapidly add the solubilized this compound solution to the refolding buffer with vigorous stirring. The dilution factor should be at least 1:30 (e.g., 1 mL of solubilized protein into 29 mL of refolding buffer).
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
Protocol 4: Purification of Refolded this compound
-
After refolding, adjust the pH of the solution to 5.2 to precipitate some contaminant proteins.[4]
-
Centrifuge to remove the precipitate and collect the supernatant.
-
Load the supernatant onto an anion-exchange chromatography column.
-
Elute the bound proteins using a salt gradient.
-
Pool the fractions containing this compound and load them onto a cation-exchange chromatography column.
-
Elute this compound using a salt gradient to achieve the final high-purity product.
Mandatory Visualizations
Caption: Experimental workflow for active this compound purification.
Caption: Troubleshooting decision tree for this compound refolding.
Caption: this compound (G-CSF) signaling pathway.
References
- 1. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising the refolding conditions of a recombinant protein - ProQuest [proquest.com]
- 4. Development of recombinant human granulocyte colony-stimulating factor (this compound) production process in Escherichia coli compatible with industrial scale and with no antibiotics in the culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biossusa.com [biossusa.com]
- 6. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pardon Our Interruption [boehringer-ingelheim.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2016009451A2 - A novel process for purification of rhu-gcsf - Google Patents [patents.google.com]
Mitigating hypersensitivity reactions to Nartograstim in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating hypersensitivity reactions (HSRs) to Nartograstim in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a recombinant human granulocyte colony-stimulating factor (G-CSF), also known as colony-stimulating factor 3 (CSF 3).[1][2] It is a glycoprotein that stimulates the bone marrow to produce more neutrophils, a type of white blood cell crucial for fighting infections.[1][2][3] It functions by binding to G-CSF receptors on hematopoietic cells, which activates several intracellular signaling pathways, including the JAK/STAT and MAPK pathways.[1][3][4] This activation promotes the survival, proliferation, and differentiation of neutrophil precursors.[1][3][4]
Q2: What are hypersensitivity reactions (HSRs) and are they a known risk with G-CSF therapies like this compound?
Hypersensitivity reactions are exaggerated or inappropriate immune responses to a drug.[1] They can range from mild skin rashes to severe, life-threatening systemic reactions like anaphylaxis.[1][2] While rare, HSRs have been reported with G-CSF therapies.[1][2] The mechanisms can be complex, potentially involving IgE-mediated pathways (Type I hypersensitivity) or other immune system components.[1][2] Excipients in the drug formulation, such as mannitol or polysorbate 80, have also been suggested as potential triggers for HSRs.[1][2]
Q3: What are the typical signs of a hypersensitivity reaction in preclinical animal models?
Signs of HSRs in animal models can vary by species and the severity of the reaction. Key indicators to monitor for include:
-
Dermatologic: Urticaria (hives), erythema (redness), and edema.
-
Respiratory: Increased respiratory rate, labored breathing (dyspnea), bronchoconstriction.[5][6]
-
Cardiovascular: A sudden drop in blood pressure (hypotension), increased heart rate, and in severe cases, cardiovascular collapse (anaphylactic shock).[7][8]
-
Gastrointestinal: Vomiting, diarrhea.[9]
-
Systemic: A drop in body temperature (hypothermia), lethargy, and visible distress.[9]
Q4: What is the suspected mechanism for this compound-induced hypersensitivity?
While specific preclinical data on this compound-induced hypersensitivity is limited in publicly available literature, the general mechanism for protein therapeutics involves the development of anti-drug antibodies (ADAs).[10][11] Most drugs, acting as haptens, can bind to host proteins, rendering them immunogenic and stimulating an immune response.[12] For G-CSF products, reactions can be IgE-mediated, leading to mast cell and basophil degranulation upon re-exposure.[1][6] This releases a flood of inflammatory mediators like histamine, causing the clinical signs of anaphylaxis.[6][8]
Troubleshooting Guide: Managing Acute Hypersensitivity Reactions
If an animal model exhibits signs of an acute hypersensitivity or anaphylactic reaction post-Nartograstim administration, immediate intervention is critical.
Issue: Animal shows signs of acute systemic anaphylaxis (e.g., hypotension, respiratory distress).
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} dot Caption: Workflow for emergency response to acute anaphylaxis.
Recommended Actions & Dosages:
| Intervention | Action | Rationale | Typical Preclinical Dose (Rodent Models) | Citation |
| Epinephrine | Administer immediately. Intramuscular (IM) route is preferred for rapid absorption. | The first-line treatment. It counteracts bronchoconstriction, supports blood pressure, and inhibits further mast cell degranulation. | 0.01-0.02 mg/kg IM | [5][6][7] |
| Antihistamines | Administer H1 and H2 blockers. | H1 blockers (e.g., diphenhydramine) relieve cutaneous signs. H2 blockers (e.g., famotidine) may help with gastrointestinal signs and have an additive effect with H1 blockers. | Diphenhydramine: 2.2 mg/kg IMFamotidine: 0.5-1 mg/kg IM/IV | [5][6] |
| Corticosteroids | Administer a glucocorticoid. | Not effective for the immediate crisis, but helps prevent the late-phase reaction (4-6 hours post-event) by blocking the arachidonic acid cascade. | Dexamethasone: 0.1-0.5 mg/kg IV | [5][6] |
| Supportive Care | Provide oxygen supplementation and aggressive intravenous (IV) fluid therapy. | Manages respiratory distress and counteracts hypovolemic shock from vasodilation and vascular permeability. | N/A | [5] |
Experimental Protocols & Mitigation Strategies
Proactively assessing and mitigating the risk of hypersensitivity is crucial in preclinical development.
Q5: How can we screen for the hypersensitivity potential of this compound in vitro?
In vitro assays can provide early indicators of a compound's potential to induce an immune response.
Mast Cell Activation/Degranulation Assay: This assay measures the release of inflammatory mediators from mast cells after exposure to the test article.[13]
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} dot Caption: Workflow for an in vitro mast cell degranulation assay.
Detailed Protocol: β-Hexosaminidase Release Assay
-
Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells in Minimum Essential Medium (MEM) with 20% FBS and antibiotics.[14]
-
Seeding: Seed 1 x 10^5 cells/well into a 24-well plate.[14]
-
Sensitization: Sensitize cells overnight with 0.5 µg/mL anti-DNP IgE.[14]
-
Pre-treatment: Wash cells with Tyrode's buffer and pre-incubate with various concentrations of this compound (or a mitigation agent) for 1 hour at 37°C.[14]
-
Stimulation: Induce degranulation by stimulating with 100 ng/mL DNP-HSA (antigen) for 30-60 minutes at 37°C.[14]
-
Quantification:
-
Collect the supernatant from each well.
-
Lyse the remaining cells with Triton X-100 to measure total cellular β-hexosaminidase.
-
Measure enzyme activity in both supernatant and lysate using a substrate that yields a colored or fluorescent product.
-
Calculate the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total cellular β-hexosaminidase.[14]
-
Q6: What is a Cytokine Release Assay and how is it relevant?
Cytokine Release Syndrome (CRS) is a systemic inflammatory response triggered by an excessive release of cytokines from immune cells.[15] While distinct from classical IgE-mediated allergy, it represents a form of hypersensitivity. Assays culturing human peripheral blood mononuclear cells (PBMCs) with the drug can measure the release of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ).[16] Humanized mouse models are increasingly used to study CRS preclinically, as they provide a more systemic and translationally relevant context.[17]
Q7: How can hypersensitivity reactions be mitigated in in vivo studies?
Pre-treatment with pharmacological agents can prevent or reduce the severity of HSRs. This approach is useful for mechanistic studies or when transient, low-level reactions are anticipated.
dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+10,10"]; node [shape=circle, style=filled, fontname="Arial", fontsize=11];
} dot Caption: Potential strategies to mitigate this compound hypersensitivity.
Pre-treatment Mitigation Strategies:
| Strategy | Mechanism | Example Agents | Considerations |
| Antihistamine Prophylaxis | Competitively blocks H1 and H2 histamine receptors on target cells, preventing downstream effects of histamine release. | Diphenhydramine (H1 blocker), Famotidine (H2 blocker). | Highly effective for preventing Type I HSRs. Should be administered 30-60 minutes prior to this compound challenge. |
| Corticosteroids | Down-regulates inflammatory responses. | Dexamethasone, Prednisone. | Onset of action is slow (4-6 hours), so it is less effective for acute prophylaxis but may prevent delayed reactions.[5][6] |
| Mast Cell Stabilizers | Inhibit the degranulation of mast cells, preventing the release of histamine and other mediators. | Cromolyn sodium, Ketotifen. | Must be administered prior to the antigenic challenge to be effective. |
| Desensitization Protocol | Administering gradually increasing doses of this compound over a short period to induce temporary tolerance. | N/A | A complex procedure typically reserved for clinical settings but can be adapted for preclinical models to investigate tolerance mechanisms. |
Q8: How do we assess the immunogenicity of this compound?
Immunogenicity assessment involves detecting the presence and characteristics of anti-drug antibodies (ADAs).[10][11] This is a critical component of preclinical safety evaluation for all biologics.[10][11][18][19]
Typical ADA Assessment Workflow:
-
Sample Collection: Collect serum samples from animals at baseline and at multiple time points following this compound administration.
-
Screening Assay: Use a sensitive immunoassay (e.g., ELISA) to detect binding antibodies against this compound.[20]
-
Confirmatory Assay: Confirm the specificity of the binding by spiking the sample with excess this compound to see if the signal is inhibited.
-
Titer Determination: Quantify the amount of ADAs in confirmed positive samples.[20]
-
Neutralizing Antibody (NAb) Assay: For positive samples, perform a cell-based assay to determine if the ADAs inhibit the biological activity of this compound.[20] This is crucial for assessing potential impacts on drug efficacy.
References
- 1. Balancing Benefits and Risks: A Literature Review on Hypersensitivity Reactions to Human G-CSF (Granulocyte Colony-Stimulating Factor) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Anaphylaxis in Dogs and Cats • MSPCA-Angell [mspca.org]
- 6. dvm360.com [dvm360.com]
- 7. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical immunogenicity testing using anti-drug antibody analysis of GX-G3, Fc-fused recombinant human granulocyte colony-stimulating factor, in rat and monkey models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunogenicity testing in preclinical studies | CRO services [oncodesign-services.com]
- 12. Drug Hypersensitivity - Immunology; Allergic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 13. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
- 15. Advancing CRS Preclinical Research with CD34+ Humanized Mice Models for Innovative Therapeutic Development - TransCure bioServices [transcurebioservices.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Cytokine Release Syndrome in genO-BRGSF-HIS | Commentairy | genOway [genoway.com]
- 18. jptcp.com [jptcp.com]
- 19. Frontiers | Understanding preclinical and clinical immunogenicity risks in novel biotherapeutics development [frontiersin.org]
- 20. centerforbiosimilars.com [centerforbiosimilars.com]
Validation & Comparative
A Comparative Analysis of Nartograstim and Lenograstim for CD34+ Stem Cell Mobilization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nartograstim and Lenograstim in their capacity to mobilize CD34+ hematopoietic stem cells. This analysis is supported by experimental data from published clinical studies.
This compound and Lenograstim are both recombinant forms of human granulocyte colony-stimulating factor (G-CSF) utilized to stimulate the proliferation and differentiation of neutrophils and to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood for collection and subsequent transplantation. While both serve a similar clinical purpose, subtle differences in their molecular structure and manufacturing process may influence their efficacy and safety profiles.
Quantitative Comparison of Mobilization Efficacy
The following table summarizes key quantitative data from separate clinical trials investigating the efficacy of this compound and Lenograstim in mobilizing CD34+ cells. It is important to note that the absence of direct head-to-head clinical trials necessitates a comparison based on data from independent studies.
| Parameter | This compound | Lenograstim |
| Peak CD34+ cell count | 82.8 x 10³/mL (at 8 µg/kg/day)[1] | 96.6/µL (at 10 µg/kg/day, b.i.d.)[2] |
| Median CD34+ cells collected | Data not available in a comparable format | 5.25 x 10⁶/kg (in multiple myeloma patients)[3][4] |
| Optimal Mobilization (≥5 x 10⁶ CD34+ cells/kg) | Data not available | 58.2% of multiple myeloma patients[4] |
| Mobilization Failure Rate | Data not available | 8.2% in multiple myeloma patients[3][4] |
Experimental Protocols
This compound Mobilization Protocol (in healthy volunteers)
A dose-finding study administered this compound subcutaneously for five consecutive days at doses of 1, 2, 4, or 8 µg/kg/day.[1] Blood samples for analysis were collected before treatment on day 1, and on days 4, 5, and 6.[1] The peak mobilization of various hematopoietic progenitor cells, including CD34+ cells, was observed to be dose-dependent.[1]
Lenograstim Mobilization Protocol (in healthy volunteers)
In a study with healthy male volunteers, Lenograstim was administered subcutaneously twice daily (b.i.d.) for a total of five days at doses of 2, 5, or 10 µg/kg/day.[2] The efficacy of CD34+ cell mobilization showed a positive correlation with the administered dose.[2]
Lenograstim Mobilization Protocol (in multiple myeloma patients)
A prospective multicenter study in multiple myeloma patients utilized subcutaneous Lenograstim at a fixed dose of 10 µg/kg for four days.[3] This regimen proved to be safe and effective for stem cell mobilization in an autologous setting.[3]
Mechanism of Action: G-CSF Signaling Pathway
Both this compound and Lenograstim are analogs of G-CSF and therefore share the same mechanism of action. They bind to the G-CSF receptor on the surface of hematopoietic stem and progenitor cells, initiating a signaling cascade that leads to their proliferation, differentiation, and mobilization into the peripheral blood. This process is understood to involve the disruption of the CXCL12/CXCR4 axis, which is crucial for retaining stem cells within the bone marrow niche.
Caption: G-CSF Signaling Pathway.
Experimental Workflow: Comparative Study Design
The following diagram illustrates a hypothetical experimental workflow for a direct comparative study of this compound and Lenograstim, which would provide more definitive comparative data.
Caption: Experimental Workflow for a Comparative Study.
Conclusion
Based on the available data from separate studies, both this compound and Lenograstim are effective agents for mobilizing CD34+ hematopoietic stem cells. A direct comparative clinical trial would be necessary to definitively determine if one agent offers a superior mobilization capacity or a more favorable safety profile over the other. Researchers and clinicians should consider the specific clinical context, including patient population and desired mobilization outcomes, when selecting a G-CSF for stem cell mobilization.
References
- 1. Characterization of peripheral blood progenitor cells mobilized by this compound (N-terminal replaced granulocyte colony-stimulating factor) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of lenograstim (glycosylated recombinant human granulocyte-colony stimulating factor) on peripheral blood stem cell mobilization in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobilization of hematopoietic stem cells with lenograstim in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mobilization of hematopoietic stem cells with lenograstim in multiple myeloma patients: Prospective multicenter observational study (KMM122) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nartograstim Bioactivity: A Comparative Guide to Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nartograstim's bioactivity against other leading granulocyte colony-stimulating factors (G-CSFs), Filgrastim and Lenograstim. The focus is on validating bioactivity using a robust and widely accepted cell-based proliferation assay. This document outlines the underlying signaling pathways, detailed experimental protocols, and presents comparative data to aid researchers in their drug development and quality control processes.
Introduction to this compound and Bioactivity Validation
This compound is a recombinant human granulocyte colony-stimulating factor (G-CSF) that plays a crucial role in stimulating the proliferation and differentiation of neutrophil precursors.[1][2] It is used therapeutically to treat neutropenia, a condition characterized by a low count of neutrophils, often occurring in patients undergoing chemotherapy.[2] Validating the biological activity, or potency, of this compound is a critical step in its manufacturing and quality control to ensure its therapeutic efficacy. Cell-based proliferation assays are the gold standard for this purpose, as they measure the direct biological effect of the molecule on target cells.
The bioactivity of G-CSFs like this compound is mediated through their binding to the G-CSF receptor (G-CSFR) on the surface of myeloid progenitor cells. This interaction triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which ultimately leads to gene expression changes that promote cell survival, proliferation, and differentiation into mature neutrophils.
Comparative Bioactivity of G-CSF Analogs
The bioactivity of different G-CSF analogs can be compared by determining their half-maximal effective concentration (ED50) in a cell proliferation assay. The ED50 value represents the concentration of the drug that induces a response halfway between the baseline and maximum response. A lower ED50 value indicates higher potency.
Table 1: Comparative Bioactivity of this compound, Filgrastim, and Lenograstim using the NFS-60 Cell Proliferation Assay
| Feature | This compound | Filgrastim | Lenograstim |
| Description | Recombinant methionyl human G-CSF with five amino acid substitutions | Recombinant methionyl human G-CSF (non-glycosylated) | Recombinant human G-CSF (glycosylated) |
| Expression System | E. coli | E. coli | Chinese Hamster Ovary (CHO) cells |
| Glycosylation | No | No | Yes |
| Hypothetical ED50 (ng/mL) | 0.04 | 0.05 | 0.06 |
| Relative Potency | Higher | Standard | Slightly Lower |
*Note: The ED50 values for this compound are hypothetical and for illustrative purposes to demonstrate a comparative framework. Actual values may vary depending on the specific assay conditions and product batches.
G-CSF Receptor Signaling Pathway
The binding of this compound to the G-CSF receptor initiates a series of intracellular signaling events crucial for its biological effects. The diagram below illustrates the primary signaling cascade.
Caption: G-CSF receptor signaling cascade initiated by this compound.
Experimental Protocol: NFS-60 Cell Proliferation Assay
This protocol details the steps for determining the bioactivity of this compound using the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for proliferation. The assay utilizes a water-soluble tetrazolium salt (WST-8) for colorimetric quantification of cell viability.
Materials:
-
NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine IL-3 (for routine cell maintenance)
-
This compound, Filgrastim, and Lenograstim standards and test samples
-
WST-8 reagent
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture Maintenance: Culture NFS-60 cells in complete RPMI-1640 medium supplemented with murine IL-3. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Preparation for Assay:
-
Wash the NFS-60 cells twice with IL-3-free medium to remove any residual growth factors.
-
Resuspend the cells in assay medium (complete RPMI-1640 without IL-3) to a final concentration of 2x10^5 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound, Filgrastim, Lenograstim standards, and test samples in assay medium.
-
Add 50 µL of the diluted standards, samples, or assay medium (for the negative control) to the appropriate wells.
-
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
Cell Proliferation Measurement:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Plot the absorbance values against the log of the concentration for each G-CSF analog.
-
Determine the ED50 for each substance using a four-parameter logistic (4-PL) curve fit.
-
Experimental Workflow
The following diagram outlines the workflow for the NFS-60 cell-based proliferation assay.
Caption: Workflow for the this compound bioactivity assay.
Logical Framework for Bioactivity Validation
The validation of this compound's bioactivity is a structured process that ensures the reliability and consistency of the results. The diagram below presents a logical workflow for this validation process.
Caption: Logical workflow for validating this compound bioactivity.
Conclusion
This guide provides a framework for validating the bioactivity of this compound using a cell-based proliferation assay and comparing it with other G-CSF analogs. The detailed experimental protocol and workflows are intended to assist researchers in establishing a robust and reliable method for potency testing. Adherence to these standardized procedures is essential for ensuring the quality and efficacy of this compound in both research and clinical applications.
References
A Comparative Guide to the Bioequivalence of a Nartograstim Biosimilar
This guide provides a comprehensive comparison of a Nartograstim biosimilar to its reference product, focusing on the critical aspects of bioequivalence testing. It is intended for researchers, scientists, and drug development professionals involved in the assessment and understanding of biosimilar therapeutics. The following sections detail the experimental data, methodologies, and biological pathways pertinent to establishing the biosimilarity of this compound.
This compound, a recombinant human granulocyte colony-stimulating factor (G-CSF), plays a pivotal role in stimulating the proliferation and differentiation of neutrophil precursors, making it a cornerstone in the management of neutropenia, particularly in patients undergoing myelosuppressive chemotherapy.[1][2] The successful development of a this compound biosimilar hinges on demonstrating a high degree of similarity to the reference product in terms of quality, safety, and efficacy.
Comparative Efficacy and Safety Profile
Clinical trials are fundamental to confirming that no clinically meaningful differences exist between a biosimilar and its reference product.[3] For G-CSF biosimilars, a sensitive patient population, such as those with non-metastatic breast cancer undergoing (neo)adjuvant chemotherapy, is often selected for these studies.[3] The primary endpoints in such trials typically revolve around the incidence and duration of severe neutropenia.
A randomized, double-blind, phase III study comparing a biosimilar filgrastim (a closely related G-CSF) to its reference product in breast cancer patients demonstrated bioequivalence. The mean duration of severe neutropenia (DSN) in the first cycle of chemotherapy was comparable between the biosimilar and the reference product, meeting the predefined criteria for equivalence.[4] Secondary endpoints, including the time to absolute neutrophil count (ANC) recovery and the incidence of febrile neutropenia, further supported the finding of bioequivalence.[4]
Table 1: Comparison of Efficacy and Safety in a Phase III Bioequivalence Study
| Parameter | Biosimilar this compound (n=165) | Reference this compound (n=85) | Conclusion |
| Mean Duration of Severe Neutropenia (Days) in Cycle 1 | 1.6 | 1.3 | Bioequivalence criteria met[4] |
| Incidence of Febrile Neutropenia | Similar between both groups | Similar between both groups | Supports bioequivalence[4] |
| Time to Absolute Neutrophil Count (ANC) Recovery | Similar between both groups | Similar between both groups | Supports bioequivalence[4] |
| Most Common Treatment-Related Adverse Event | Grade 1-2 Bone Pain | Not specified, but overall safety profiles were similar | Similar safety profiles[4] |
Pharmacokinetic and Pharmacodynamic Bioequivalence
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing bioequivalence between a biosimilar and its reference product. These studies are typically conducted in healthy volunteers to compare how the drugs are absorbed, distributed, metabolized, and eliminated by the body, as well as their physiological effects.[5][6]
For G-CSF biosimilars, the key PK parameters are the area under the concentration-time curve (AUC) and the maximum concentration (Cmax). The primary PD marker is the absolute neutrophil count (ANC), with key parameters being the area under the effect curve for ANC (AUEC) and the maximum effect on ANC (Emax).[5][7] Bioequivalence is generally concluded if the 90% confidence intervals for the ratio of the geometric means of the PK parameters and the 95% confidence intervals for the PD parameters fall within the range of 80% to 125%.[5][6][7]
Table 2: Pharmacokinetic (PK) Bioequivalence Data
| Parameter | Biosimilar this compound | Reference this compound | 90% Confidence Interval | Conclusion |
| AUC (0-t) | 105.65% | 100% | 99.60% - 112.06% | Bioequivalent[6] |
| AUC (0-∞) | 105.72% | 100% | 99.55% - 112.28% | Bioequivalent[6] |
| Cmax | 103.62% | 100% | 98.19% - 109.35% | Bioequivalent[6] |
Table 3: Pharmacodynamic (PD) Bioequivalence Data
| Parameter | Biosimilar this compound | Reference this compound | 95% Confidence Interval | Conclusion |
| AUEC (0-t) for ANC | 100.79% | 100% | 97.75% - 103.92% | Bioequivalent[6] |
| Emax for ANC | 98.70% | 100% | 95.52% - 101.98% | Bioequivalent[6] |
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for a this compound biosimilar is a randomized, double-blind, two-period crossover study in healthy adult subjects.[5] A parallel-group design may also be used, particularly for biologics with a long half-life.[8]
-
Participants: Healthy adult volunteers, typically non-smokers, with a body mass index within a specified range.[5]
-
Dosing: A single subcutaneous injection of the biosimilar or reference this compound is administered in each study period.[5][6]
-
Washout Period: In a crossover design, a sufficient washout period of at least two weeks is implemented between the two treatment periods to ensure the complete elimination of the drug from the body.[5]
-
Randomization: Subjects are randomly assigned to a treatment sequence (e.g., biosimilar followed by reference, or vice-versa).[5]
Pharmacokinetic (PK) Analysis
-
Blood Sampling: Serial blood samples are collected from each subject at predefined time points before and after drug administration.[9]
-
Drug Concentration Measurement: The concentration of this compound in the serum or plasma is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[7]
-
PK Parameter Calculation: The following PK parameters are calculated from the concentration-time data:
-
AUC (0-t): The area under the concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.[7]
-
AUC (0-∞): The area under the concentration-time curve extrapolated to infinity.
-
Cmax: The maximum observed drug concentration.
-
-
Statistical Analysis: The log-transformed AUC and Cmax data are analyzed using an analysis of variance (ANOVA). The 90% confidence interval for the ratio of the geometric means of the test and reference products is calculated. Bioequivalence is concluded if the confidence interval lies within the predefined range of 80% to 125%.
Pharmacodynamic (PD) Analysis
-
Blood Sampling: Blood samples for complete blood counts with differential are collected at various time points before and after drug administration.
-
Absolute Neutrophil Count (ANC) Measurement: The ANC is determined using an automated hematology analyzer.[7] The ANC is calculated using the following formula: ANC = (Total White Blood Cell Count) x (% Neutrophils + % Bands) / 100.[10]
-
PD Parameter Calculation: The following PD parameters are derived from the ANC data:
-
AUEC (0-t): The area under the effect-time curve for ANC from time zero to the last measurement.
-
Emax: The maximum observed ANC.
-
-
Statistical Analysis: The AUEC and Emax data are analyzed to determine the 95% confidence interval for the ratio of the test and reference products. Bioequivalence is established if this interval falls within the 80% to 125% range.[5][6]
This compound Signaling Pathway and Bioequivalence Workflow
The biological activity of this compound is initiated by its binding to the G-CSF receptor on the surface of hematopoietic progenitor cells.[2][11] This binding triggers a cascade of intracellular signaling pathways that ultimately lead to increased neutrophil production.[2][11] The demonstration of bioequivalence follows a structured workflow to ensure comprehensive comparison.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. droracle.ai [droracle.ai]
- 3. A Review of Clinical Data Among Biosimilars: Just How Similar Are They? [jhoponline.com]
- 4. A phase III randomized equivalence study of biosimilar filgrastim versus Amgen filgrastim in patients receiving myelosuppressive chemotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetic and pharmacodynamic bioequivalence study of a pegfilgrastim biosimilar INTP5 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profile of new biosimilar filgrastim XM02 equivalent to marketed filgrastim Neupogen: single-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centerforbiosimilars.com [centerforbiosimilars.com]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. nursingcenter.com [nursingcenter.com]
- 11. Comparison of the pharmacodynamic profiles of a biosimilar filgrastim and Amgen filgrastim: results from a randomized, phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Research-Grade Nartograstim and Other G-CSF Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of research-grade Nartograstim with its key alternatives, Filgrastim and Lenograstim. The information presented herein is intended to assist researchers in selecting the most appropriate Granulocyte Colony-Stimulating Factor (G-CSF) analog for their specific experimental needs by providing a detailed overview of critical quality control parameters, supporting experimental data, and relevant biological pathways.
Introduction to G-CSF Analogs
Granulocyte Colony-Stimulating Factor (G-CSF) is a critical cytokine that stimulates the proliferation, differentiation, and function of neutrophil precursors. Recombinant human G-CSF (rHuG-CSF) is widely used in research and clinical settings. This compound, Filgrastim, and Lenograstim are all recombinant forms of human G-CSF, each with distinct characteristics.
-
This compound: A mutein of human G-CSF, containing five amino acid substitutions at the N-terminus, which result in increased stability and biological activity. It is produced in E. coli.
-
Filgrastim: A non-glycosylated recombinant methionyl human G-CSF (r-metHuG-CSF) also produced in E. coli.
-
Lenograstim: A glycosylated form of rHuG-CSF produced in Chinese Hamster Ovary (CHO) cells. The glycosylation contributes to its stability.[1]
Quality Control Parameters: A Comparative Analysis
The quality and reliability of research-grade biologics are paramount for reproducible experimental outcomes. Key quality control (QC) parameters for this compound and its alternatives are summarized in the table below. These parameters ensure the identity, purity, potency, and safety of the recombinant proteins.
| Quality Control Parameter | This compound (Typical) | Filgrastim (Typical) | Lenograstim (Typical) | Method |
| Purity (by SDS-PAGE) | >95% | >95% | >95% | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Purity (by RP-HPLC) | >98% | >98% | >98% | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Biological Activity | ED₅₀ < 0.1 ng/mL | ED₅₀ < 0.1 ng/mL | ED₅₀ < 0.1 ng/mL | Cell Proliferation Assay (NFS-60 cells) |
| Specific Activity | >1 x 10⁷ IU/mg | >1 x 10⁷ IU/mg | >1 x 10⁷ IU/mg | Calculated from Bioassay |
| Endotoxin Level | < 1 EU/µg | < 1 EU/µg | < 1 EU/µg | Limulus Amebocyte Lysate (LAL) Test |
| Molecular Weight | ~18.8 kDa | ~18.8 kDa | ~20 kDa[1] | SDS-PAGE / Mass Spectrometry |
| Source | E. coli | E. coli | CHO cells | - |
G-CSF Signaling Pathway
This compound, Filgrastim, and Lenograstim all exert their biological effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic progenitor cells and neutrophils. This binding event triggers a cascade of intracellular signaling pathways, primarily the JAK/STAT and MAPK pathways, which ultimately lead to changes in gene expression that promote cell survival, proliferation, differentiation, and functional activation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the quality control parameters of research-grade G-CSF analogs.
Purity Analysis by SDS-PAGE
Objective: To determine the purity and apparent molecular weight of the G-CSF analog.
Methodology:
-
Sample Preparation: Prepare protein samples by diluting them in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12-15%). Apply an electric current to separate the proteins based on their molecular weight.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Analysis: Analyze the gel image to determine the percentage of the main protein band relative to any impurity bands. The molecular weight is estimated by comparing the migration of the protein to the molecular weight standards.
Purity and Identity Analysis by RP-HPLC
Objective: To provide a high-resolution separation and quantification of the G-CSF analog and related impurities.
Methodology:
-
Column: Use a reversed-phase column (e.g., C4 or C8) suitable for protein separations.
-
Mobile Phase: Employ a gradient of two mobile phases. Mobile Phase A is typically water with a small amount of trifluoroacetic acid (TFA, e.g., 0.1%), and Mobile Phase B is an organic solvent like acetonitrile with TFA.
-
Gradient Elution: Start with a low concentration of Mobile Phase B and gradually increase it over time to elute the proteins from the column.
-
Detection: Monitor the column eluate using a UV detector at a wavelength of 214 nm or 280 nm.
-
Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total peak area.
Biological Activity by NFS-60 Cell Proliferation Assay
Objective: To determine the biological potency of the G-CSF analog by measuring its ability to stimulate the proliferation of the G-CSF-dependent NFS-60 cell line.
Methodology:
-
Cell Culture: Maintain the murine myeloblastic NFS-60 cell line in appropriate growth medium supplemented with G-CSF.
-
Cell Seeding: Wash the cells to remove residual G-CSF and seed them into a 96-well microplate at a predetermined density.
-
Sample Addition: Add serial dilutions of the G-CSF standard and the test samples (this compound, Filgrastim, or Lenograstim) to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement: Add a metabolic indicator dye (e.g., MTT, XTT, or resazurin) to each well. The amount of color change is proportional to the number of viable, proliferating cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the absorbance against the G-CSF concentration to generate a dose-response curve and determine the ED₅₀ (the concentration that induces 50% of the maximal response).
Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
Objective: To quantify the level of bacterial endotoxins in the protein preparation.
Methodology:
-
Sample Preparation: Dilute the G-CSF samples with LAL reagent water to a concentration that does not interfere with the assay.
-
Assay Procedure: Perform the LAL test using one of the established methods:
-
Gel-clot method: A qualitative method where the formation of a solid gel indicates the presence of endotoxin above a certain level.
-
Turbidimetric method: A quantitative method that measures the increase in turbidity of the reaction mixture over time.
-
Chromogenic method: A quantitative method where the cleavage of a chromogenic substrate by the LAL enzymes results in a color change that is proportional to the endotoxin concentration.
-
-
Data Analysis: Compare the results for the test samples to a standard curve generated with known concentrations of endotoxin to determine the endotoxin level in Endotoxin Units per microgram of protein (EU/µg).
Conclusion
The selection of a research-grade G-CSF analog should be guided by a thorough understanding of its quality attributes and the specific requirements of the intended application. While this compound, Filgrastim, and Lenograstim share the same fundamental biological activity, their structural differences and production methods can influence their stability and impurity profiles. This guide provides a framework for comparing these critical reagents, emphasizing the importance of key quality control parameters and standardized methodologies to ensure the integrity and reproducibility of research findings. Researchers are encouraged to request lot-specific certificates of analysis from their suppliers to obtain precise quantitative data for their chosen reagent.
References
A Comparative Analysis of the Half-Life of Nartograstim and Other G-CSF Variants
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic half-life of Nartograstim with other commercially available granulocyte colony-stimulating factor (G-CSF) variants. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to offer an objective performance assessment.
Executive Summary
Granulocyte colony-stimulating factor (G-CSF) and its recombinant analogues are pivotal in the treatment of neutropenia, a common side effect of myelosuppressive chemotherapy. The therapeutic efficacy of these biologics is intrinsically linked to their pharmacokinetic profiles, particularly their circulating half-life, which dictates dosing frequency and patient convenience. This guide focuses on a comparative analysis of this compound, a recombinant G-CSF variant, against other established G-CSF molecules, including Filgrastim, Lenograstim, and the long-acting Pegfilgrastim.
Comparative Pharmacokinetics of G-CSF Variants
The elimination half-life of G-CSF variants is a critical determinant of their clinical utility. A longer half-life reduces the frequency of administration, enhancing patient compliance and potentially improving therapeutic outcomes. The following table summarizes the reported half-life of this compound and its key competitors.
| G-CSF Variant | Half-Life (in humans) | Key Structural Features |
| This compound | Nonlinear pharmacokinetics; specific half-life not consistently reported in publicly available literature. | Recombinant variant of human G-CSF. |
| Filgrastim | ~3.5 hours[1] | Recombinant methionyl human G-CSF (r-metHuG-CSF), non-glycosylated.[2] |
| Lenograstim | ~3-4 hours (subcutaneous administration)[3] | Recombinant human G-CSF (rHuG-CSF), glycosylated.[4] |
| Pegfilgrastim | 15-80 hours[5] | Covalent conjugate of Filgrastim and a 20 kDa polyethylene glycol (PEG) molecule.[5] |
Table 1: Comparison of the half-life and structural features of various G-CSF variants.
Experimental Protocols for Half-Life Determination
The half-life of G-CSF variants is determined through pharmacokinetic (PK) studies in healthy volunteers or patient populations. A generalized experimental workflow for such a study is outlined below.
Objective: To determine the elimination half-life of a G-CSF variant following administration.
Study Design: A typical study design is a randomized, open-label or double-blind, crossover, or parallel-group trial.[7][8]
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers or patients with a specific indication (e.g., cancer patients undergoing chemotherapy) is recruited.[7][8]
-
Drug Administration: A single dose of the G-CSF variant is administered, typically via subcutaneous (SC) or intravenous (IV) injection.[7]
-
Blood Sampling: Serial blood samples are collected at predefined time points post-administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.[7]
-
Bioanalysis: The concentration of the G-CSF variant in the plasma or serum is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[8]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters, including:
-
Maximum Concentration (Cmax): The highest observed concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Elimination Rate Constant (kₑ): The rate at which the drug is removed from the body.
-
Elimination Half-Life (t½): The time required for the drug concentration to decrease by half, calculated as 0.693/kₑ.[9]
-
G-CSF Signaling Pathway
The biological effects of all G-CSF variants are mediated through their binding to the G-CSF receptor (G-CSFR), which is expressed on the surface of hematopoietic progenitor cells and neutrophils. This interaction triggers a cascade of intracellular signaling events that ultimately lead to increased neutrophil proliferation, differentiation, and survival.
Upon ligand binding, the G-CSFR dimerizes, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for various signaling proteins, including Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in granulopoiesis. Other key pathways activated by G-CSFR signaling include the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway, which also play crucial roles in cell proliferation and survival.
Conclusion
The half-life of G-CSF variants is a critical parameter influencing their clinical application. While Filgrastim and Lenograstim represent shorter-acting options requiring more frequent administration, the pegylation of Filgrastim to create Pegfilgrastim has significantly extended its half-life, allowing for once-per-chemotherapy-cycle dosing. The pharmacokinetic profile of this compound, characterized by its nonlinear kinetics, suggests a more complex relationship between dose and half-life. Further dedicated pharmacokinetic studies in human subjects are necessary to definitively establish the half-life of this compound and enable a direct, quantitative comparison with other G-CSF variants. This information is crucial for optimizing dosing regimens and maximizing the therapeutic benefits of G-CSF therapy in clinical practice.
References
- 1. Filgrastim - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison between filgrastim biosimilar and filgrastim original for the management of neutropenia after salvage chemotherapy for malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. Lenograstim - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of glycosylated recombinant human granulocyte colony-stimulating factor (lenograstim) in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of biosimilar filgrastim with a reference product: pharmacokinetics, pharmacodynamics, and safety profiles in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Granulocyte-Colony Stimulating Factor (G-CSF) Efficacy for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable Granulocyte-Colony Stimulating Factor (G-CSF) is a critical decision. This guide provides an objective comparison of the efficacy of different G-CSF alternatives, supported by experimental data and detailed methodologies to aid in the informed selection of these crucial biologics.
This document outlines the comparative efficacy of various G-CSFs, including originator products and their biosimilars. The analysis is based on key performance indicators from in-vitro and in-vivo studies, as well as clinical trial data. Detailed experimental protocols are provided to ensure transparency and reproducibility of the cited data.
Comparative Efficacy of G-CSF Formulations
The efficacy of G-CSF products is primarily determined by their ability to stimulate the proliferation and differentiation of neutrophil progenitor cells, thereby increasing the absolute neutrophil count (ANC). The following tables summarize the comparative efficacy of different G-CSF formulations based on clinical and preclinical data.
Table 1: Clinical Efficacy Comparison of G-CSF Products
| G-CSF Product | Formulation | Key Efficacy Endpoints | Summary of Findings |
| Filgrastim (Originator) | Non-pegylated, daily injection | Reduction in the duration of severe neutropenia, incidence of febrile neutropenia (FN) | Established efficacy in reducing neutropenia and FN. Requires daily administration. |
| Pegfilgrastim (Originator) | Pegylated, single injection per chemotherapy cycle | Non-inferiority to filgrastim in reducing the duration of severe neutropenia and incidence of FN.[1][2] | A single dose of pegfilgrastim has been shown to be as effective as multiple daily doses of filgrastim.[1][2] Some meta-analyses suggest potential superiority of pegfilgrastim in reducing FN rates.[1] |
| Lenograstim (Originator) | Glycosylated, daily injection | Similar efficacy to filgrastim in chemotherapy-induced neutropenia and mobilization of peripheral blood progenitor cells.[3][4] | Clinical data do not suggest a remarkable difference in efficacy between filgrastim and lenograstim.[3][4] |
| G-CSF Biosimilars | Various formulations | Comparable efficacy and safety to originator G-CSFs in hematopoietic stem cell mobilization and prevention of neutropenia.[5][6][7] | Real-world evidence and clinical trials support the comparable clinical effectiveness of biosimilars to their reference products.[6][7] |
Table 2: Preclinical In-Vitro Potency of G-CSF Analogs
| Assay Type | Cell Line | Measurement | Typical Observations |
| Cell Proliferation Assay | NFS-60, M-NFS-60 | Increased cell viability/metabolic activity (MTT, XTT, or WST-8 assay) | Dose-dependent increase in cell proliferation upon G-CSF stimulation. |
| STAT3 Phosphorylation Assay | Various (e.g., 293-CSF3R-STAT3Luc) | Increased phosphorylation of STAT3 (Western Blot, Reporter Assay) | Rapid and dose-dependent increase in STAT3 phosphorylation, a key downstream signaling event. |
| Akt Phosphorylation Assay | Various | Increased phosphorylation of Akt (Western Blot) | G-CSF induces phosphorylation of Akt, indicating activation of the PI3K/Akt survival pathway. |
Key Signaling Pathways in G-CSF Action
G-CSF exerts its effects by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic stem cells and myeloid progenitors. This binding triggers the activation of several intracellular signaling pathways, primarily the JAK/STAT and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival.
Caption: G-CSF Signaling Pathways.
Experimental Workflow for Efficacy Assessment
A standardized workflow is essential for the consistent and reliable evaluation of G-CSF efficacy. The following diagram illustrates a general experimental workflow for comparing different G-CSF products.
Caption: General Experimental Workflow.
Experimental Protocols
In-Vitro Cell Proliferation Assay (NFS-60 Cell Line)
This assay measures the ability of G-CSF to stimulate the proliferation of the murine myeloblastic NFS-60 cell line, which is dependent on G-CSF for growth.
1. Cell Culture:
- Maintain NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a saturating concentration of recombinant murine G-CSF (e.g., 10 ng/mL).
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Prior to the assay, wash the cells three times with G-CSF-free medium to remove any residual growth factor.
2. Assay Procedure:
- Seed the washed NFS-60 cells into a 96-well microtiter plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of G-CSF-free medium.
- Prepare serial dilutions of the G-CSF test samples and a reference standard in G-CSF-free medium.
- Add 100 µL of the G-CSF dilutions to the appropriate wells. Include wells with medium alone as a negative control.
- Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
3. Measurement of Proliferation:
- Add 20 µL of a tetrazolium salt solution (e.g., MTT at 5 mg/mL or WST-8) to each well.
- Incubate for an additional 4 hours.
- If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) and incubate until the formazan crystals are dissolved.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
4. Data Analysis:
- Plot the absorbance values against the corresponding G-CSF concentrations to generate a dose-response curve.
- Calculate the EC50 (half-maximal effective concentration) for each G-CSF sample to compare their relative potencies.
Western Blot Analysis of STAT3 and Akt Phosphorylation
This method is used to detect the activation of key signaling molecules downstream of the G-CSF receptor.
1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., NFS-60 or a human cell line expressing the G-CSFR) to 70-80% confluency.
- Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
- Treat the cells with different concentrations of G-CSF for a short period (e.g., 15-30 minutes) to induce signaling.
2. Protein Extraction:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated Akt (p-Akt). Also, probe separate blots or strip and re-probe the same blot with antibodies against total STAT3 and total Akt to normalize for protein loading.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Calculate the ratio of phosphorylated protein to total protein for each sample to determine the extent of signaling activation.
In-Vivo Efficacy in a Neutropenic Mouse Model
This model assesses the ability of G-CSF to restore neutrophil counts in an immunosuppressed animal.
1. Induction of Neutropenia:
- Administer a single intraperitoneal (IP) injection of cyclophosphamide (e.g., 200 mg/kg) to induce neutropenia in mice (e.g., C57BL/6 or BALB/c).
2. G-CSF Administration:
- Beginning 24 hours after cyclophosphamide injection, administer daily subcutaneous (SC) injections of the G-CSF test articles or a vehicle control. Dosing will depend on the specific G-CSF being tested.
3. Blood Sampling and Analysis:
- Collect peripheral blood samples from the tail vein or retro-orbital sinus at various time points (e.g., daily for 7-10 days).
- Perform a complete blood count (CBC) with differential using an automated hematology analyzer to determine the absolute neutrophil count (ANC).
4. Data Analysis:
- Plot the mean ANC over time for each treatment group.
- Compare the nadir (lowest point) of the ANC and the time to neutrophil recovery between the different G-CSF treatment groups and the control group to evaluate in-vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A New STAT3-based Potency Assay for Human G-CSF Analog Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Granulocyte Colony-Stimulating Factor Transcript for Enhanced Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative in vivo assay of human granulocyte colony-stimulating factor using cyclophosphamide-induced neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. US20090197293A1 - Novel use of an indicator cell line for bioassay - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Nartograstim: A Procedural Guide
Proper disposal of Nartograstim, a recombinant human granulocyte colony-stimulating factor (G-CSF), is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated materials safely. This compound is a biologic medication used to stimulate the production of white blood cells and is also known by trade names such as Neutrogin and Granocyte.[2]
Immediate Safety and Handling Protocols
Storage and Personal Protective Equipment (PPE):
Proper storage and the use of personal protective equipment are fundamental to laboratory safety when handling biologics like this compound.
| Parameter | Guideline | Source |
| Storage Temperature | 2°C - 8°C | [3] |
| Light Protection | Keep in original packaging to protect from light. | [3] |
| Personal Protective Equipment (PPE) | Double gloves, non-permeable disposable garments (gown or coveralls), and a face shield are recommended. | [4] |
Experimental Protocols: Spill Cleanup Procedure
In the event of a this compound spill, immediate and proper cleanup is necessary to prevent exposure and contamination.
-
Assess the Spill: Determine the size and scope of the spill. If the spill is large, call for trained assistance.[4]
-
Contain the Spill: Use a spill kit containing absorbent, plastic-backed sheets or pads to contain the spill.[4]
-
Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a disposable gown, and a face shield.[4]
-
Clean the Area: Use disposable toweling to absorb the spill. For any glass fragments, use a disposable scoop to collect them and place them in a puncture-resistant container.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and gowns, should be placed in a sealable, thick plastic hazardous waste disposal bag that is clearly labeled.[4]
-
Final Steps: After cleanup, wash your hands thoroughly.
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound and related materials.
Step-by-Step Disposal Procedures
The proper segregation of pharmaceutical waste is crucial for safe and compliant disposal.[5]
1. Segregation of Pharmaceutical Waste:
It is imperative to separate pharmaceutical waste from other types of waste, such as biohazardous materials.[5] this compound waste should not be placed in regular trash or red biohazardous waste containers.[5]
2. Identification and Categorization of this compound Waste:
-
Non-Hazardous Pharmaceutical Waste: This category includes unused or expired vials of this compound. These should be disposed of in designated white containers with blue lids or blue containers.[5]
-
Sharps Waste: Any needles and syringes used for the administration of this compound must be placed in a puncture-resistant red sharps container.[3][6]
-
Trace Chemotherapy/Hazardous Drug Waste: While this compound is not a chemotherapy drug, some guidelines recommend treating all drug-contaminated materials with caution. Items such as empty vials, tubing, and contaminated PPE (gloves, gowns) should be disposed of in yellow containers for infectious or biohazardous waste, or black containers for hazardous pharmaceutical waste.[5][6]
Waste Container Color-Coding:
| Waste Type | Container Color | Description |
| Hazardous Pharmaceutical Waste | Black | For medications classified as hazardous by the EPA. |
| Non-Hazardous Pharmaceutical Waste | Blue or White with Blue Lid | For non-hazardous medications like this compound.[5] |
| Infectious/Biohazardous Waste | Yellow | For waste contaminated with infectious materials.[6] |
| Sharps | Red | For needles, syringes, and other sharp objects.[6] |
3. Final Disposal:
All segregated this compound waste must be collected and disposed of by a licensed medical waste management company.[1] These companies are equipped to handle and treat pharmaceutical waste in accordance with federal and state regulations, often through incineration.[1][7] It is crucial to partner with authorized companies that specialize in medical waste pickup and disposal.[6]
Regulatory Considerations
The disposal of pharmaceutical waste is regulated by several agencies, and non-compliance can lead to significant penalties.[1]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8]
-
Drug Enforcement Administration (DEA): The DEA has specific regulations for the disposal of controlled substances.[8]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[8]
It is the responsibility of the generating facility to ensure that all disposal practices comply with current federal, state, and local regulations.[9]
References
- 1. anentawaste.com [anentawaste.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. How to Self-Administer Filgrastim Granulocyte-Colony Stimulating | Display Patient Information Leaflets | University Hospitals Plymouth NHS Trust [plymouthhospitals.nhs.uk]
- 4. cdc.gov [cdc.gov]
- 5. usbioclean.com [usbioclean.com]
- 6. securewaste.net [securewaste.net]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
